Suc-Phe-Ala-Ala-Phe-pNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)/t21-,22-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTPBQOIKFIIIX-MPPVQRIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chymotrypsin Substrate: Suc-Phe-Ala-Ala-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity and use of the chromogenic peptide substrate N-Succinyl-L-Phenylalanyl-L-Alanyl-L-Alanyl-L-Phenylalanine-p-nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA) for the serine protease, chymotrypsin.
Disclaimer: Publicly available kinetic data specifically for this compound is limited. Therefore, this guide leverages extensive data from the closely related and widely studied substrate, N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA) . The structural similarity, particularly at the critical P1 position (Phenylalanine), makes Suc-Ala-Ala-Pro-Phe-pNA an excellent analogue for understanding the principles of chymotrypsin activity assays.
Chymotrypsin and Substrate Specificity
Chymotrypsin is a digestive enzyme that belongs to the serine protease superfamily.[1] Synthesized in the pancreas as an inactive precursor, chymotrypsinogen, it is activated by trypsin in the small intestine.[1] Its primary function is to hydrolyze peptide bonds within proteins.
Chymotrypsin's specificity is dictated by its S1 binding pocket, a deep, hydrophobic cavity that preferentially accommodates large, aromatic, or hydrophobic amino acid residues at the P1 position of the substrate.[1][2] The standard nomenclature by Schechter and Berger designates substrate residues as Pn...P3-P2-P1 ↓ P1'-P2'-P3'...Pn', where the arrow indicates the scissile peptide bond. Chymotrypsin most efficiently cleaves after Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr).[1] The residues at other positions (P2, P3, P4, etc.) also influence binding and catalysis rates.
Mechanism of Action and Chromogenic Detection
The chromogenic substrate this compound is designed to exploit chymotrypsin's P1 specificity. The enzyme recognizes and binds the Phenylalanine residue at the P1 position and catalyzes the hydrolysis of the adjacent peptide bond.
This cleavage releases the p-nitroaniline (pNA) moiety. While the intact substrate is colorless, free pNA in solution has a distinct yellow color, which can be quantified by measuring the increase in absorbance at a wavelength of 405-410 nm.[3][4] The rate of pNA release is directly proportional to the chymotrypsin activity under a given set of conditions. The catalytic mechanism involves a "catalytic triad" of amino acids in the enzyme's active site: Serine-195, Histidine-57, and Aspartate-102.
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Quantitative Kinetic Data
The efficiency of an enzyme's catalysis is described by the Michaelis-Menten kinetic parameters:
-
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity.
-
kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.
-
kcat/Km (specificity constant): Reflects the overall catalytic efficiency of the enzyme for a particular substrate.
While specific values for this compound are not available, the table below summarizes kinetic parameters for the analogous and widely used substrate, Suc-Ala-Ala-Pro-Phe-pNA , and other relevant substrates, providing a benchmark for chymotrypsin's specificity.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference Conditions |
| Suc-Ala-Ala-Pro-Phe-pNA | Not explicitly stated, but noted to be low | Noted to be high | 1.9 (relative SIE value) | pH 7.8, 25°C |
| N-Acetyl-L-Phe-Ala-NH₂ | 1.1 | 44 | 40,000 | pH 8.0, 25°C[5] |
| N-Acetyl-L-Phe-Gly-Ala-NH₂ | 1.0 | 25 | 25,000 | pH 8.0, 25°C[5] |
| N-Glutaryl-L-Phe-pNA (GPNA) | 0.95 | 0.04 | 42 | 0.4 M TBABr |
Note: The data for Suc-Ala-Ala-Pro-Phe-pNA is presented qualitatively as found in the literature, which describes it as a highly sensitive substrate with a high kcat and low Km.[6] A solvent isotope effect (SIE) value for Kc/Km is available.[7]
Detailed Experimental Protocols
This section outlines a typical protocol for measuring chymotrypsin activity using a peptide-pNA substrate.
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (or Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay Buffer: e.g., 0.1 M Tris-HCl, pH 7.8-8.0
-
Organic Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for substrate stock
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
Thermostatted cuvette holder or incubator (25°C or 37°C)
-
96-well microplates (for high-throughput assays) or cuvettes
Reagent Preparation
-
Assay Buffer: Prepare 0.1 M Tris-HCl. Adjust pH to 7.8 at the desired reaction temperature (e.g., 25°C).
-
Substrate Stock Solution: Dissolve the substrate in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 20-50 mM). The substrate is soluble in DMF at 25 mg/ml.[8] Note: Protect the stock solution from light.
-
Substrate Working Solution: Dilute the stock solution in the assay buffer to the desired final concentrations. A range of concentrations bracketing the Km is needed for kinetic analysis. For single-point assays, a concentration of 1 mM is often used. Prepare this solution fresh before use.
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in a cold, slightly acidic buffer (e.g., 1 mM HCl) to maintain stability. Immediately before the assay, dilute the enzyme to the desired final concentration in the assay buffer. The final concentration should be chosen to ensure a linear rate of absorbance change over the measurement period.
Assay Procedure (Cuvette-based)
-
Temperature Equilibration: Set the spectrophotometer's cuvette holder to the desired temperature (e.g., 25°C) and allow all solutions to equilibrate.
-
Reaction Mixture: In a cuvette, pipette the assay buffer and the substrate working solution to achieve the desired final substrate concentration in the total reaction volume (e.g., 1 mL).
-
Blank Measurement: Measure the absorbance of the substrate/buffer mixture at 405 nm to determine the background rate of non-enzymatic substrate hydrolysis.
-
Initiate Reaction: Add a small volume of the diluted enzyme solution to the cuvette to initiate the reaction. Mix quickly by inverting the cuvette.
-
Data Acquisition: Immediately begin recording the absorbance at 405 nm every 15-30 seconds for a period of 3-5 minutes. Ensure the rate of absorbance increase is linear during this period.
Data Analysis
The rate of the reaction can be calculated using the Beer-Lambert law:
Velocity (mol/min) = (ΔA405/min) * V / (ε * l)
Where:
-
ΔA405/min: The rate of absorbance change per minute (from the linear portion of the curve).
-
V: Total reaction volume (in Liters).
-
ε (Molar Extinction Coefficient): For p-nitroaniline, ε is approximately 8,800 M⁻¹cm⁻¹ at pH 7.5.[8]
-
l: Path length of the cuvette (typically 1 cm).
Caption: General workflow for a chymotrypsin enzymatic assay.
Applications in Research and Drug Development
-
Enzyme Kinetics: Determining Km and kcat values to characterize chymotrypsin from different sources or engineered variants.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential chymotrypsin inhibitors for therapeutic purposes. The assay can be adapted to 96- or 384-well plate formats.
-
Diagnostic Assays: Assays using similar substrates have been developed to measure chymotrypsin activity in biological samples, such as stool, as an indicator of pancreatic function.[6]
-
Protein Science: Used to study the effects of mutations or environmental conditions (e.g., pH, temperature, co-solvents) on enzyme activity and stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. purdue.edu [purdue.edu]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. N-SUCCINYL-L-PHENYLALANINE P-NITROANILIDE | 2440-62-2 [chemicalbook.com]
- 5. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilide [biosynth.com]
A Technical Guide to the Core Principles of Colorimetric Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of colorimetric enzyme assays, a cornerstone of modern biological research and drug development. These assays offer a robust, sensitive, and often high-throughput method for quantifying enzyme activity, making them invaluable tools in academic and industrial laboratories. This document provides a comprehensive overview of the underlying theory, detailed experimental protocols for key enzymes, guidance on data presentation and analysis, and troubleshooting strategies.
Core Principles of Colorimetric Enzyme Assays
Colorimetric enzyme assays are a type of biochemical assay that measures enzyme activity through a color change. The fundamental principle involves an enzyme-catalyzed reaction that produces a colored product, known as a chromophore. The intensity of the color, which is directly proportional to the amount of product formed, can be quantified using a spectrophotometer.
The Role of Chromogenic Substrates
At the heart of every colorimetric enzyme assay is a chromogenic substrate . These are molecules that are colorless, or have a low absorbance at a specific wavelength, but are converted into a colored product by the enzyme of interest.[1][2] This enzymatic conversion allows for the visual and quantitative detection of enzyme activity.[3] Common enzymes utilized in these assays include Alkaline Phosphatase (AP), Horseradish Peroxidase (HRP), and β-galactosidase.[1][3]
The Beer-Lambert Law: Quantifying Color
The relationship between the absorbance of light and the concentration of the colored product is described by the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[4] The equation is as follows:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient of the colored product (in M⁻¹cm⁻¹)
-
c is the concentration of the colored product (in M)
-
l is the path length of the cuvette or microplate well (typically 1 cm)
By measuring the absorbance of the solution at a specific wavelength, the concentration of the product can be determined, which in turn reflects the activity of the enzyme.
Enzyme Kinetics in Colorimetric Assays
Colorimetric assays are powerful tools for studying enzyme kinetics. By measuring the rate of color formation over time, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined.[5] The initial rate of the reaction, where the product formation is linear with time, is typically used for these calculations.[5]
Experimental Protocols
This section provides detailed methodologies for two of the most widely used enzymes in colorimetric assays: Alkaline Phosphatase (AP) and Horseradish Peroxidase (HRP). Additionally, a protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common application of these enzymes, is included.
Colorimetric Alkaline Phosphatase (AP) Assay
This protocol is designed to measure the activity of Alkaline Phosphatase using p-Nitrophenyl Phosphate (pNPP) as the chromogenic substrate. AP catalyzes the hydrolysis of pNPP to p-Nitrophenol (pNP), a yellow product with an absorbance maximum at 405 nm.
Materials:
-
Alkaline Phosphatase (enzyme sample or standard)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Standards and Samples: Prepare a standard curve using a known concentration of pNP. Dilute your enzyme samples to fall within the linear range of the assay.
-
Assay Setup: Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Initiate Reaction: Add 50 µL of pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (a well with no enzyme) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to determine the concentration of pNP produced in your samples, and subsequently calculate the enzyme activity.
Colorimetric Horseradish Peroxidase (HRP) Assay
This protocol measures the activity of Horseradish Peroxidase using 3,3',5,5'-Tetramethylbenzidine (TMB) as the chromogenic substrate. HRP catalyzes the oxidation of TMB in the presence of hydrogen peroxide (H₂O₂), resulting in a blue product with an absorbance maximum at 652 nm. The reaction can be stopped with an acid, which turns the product yellow with an absorbance maximum at 450 nm.[6]
Materials:
-
Horseradish Peroxidase (enzyme sample or standard)
-
TMB Substrate Solution
-
Hydrogen Peroxide (H₂O₂)
-
Assay Buffer (e.g., 0.1 M Phosphate-Citrate Buffer, pH 5.0)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm or 652 nm
Procedure:
-
Prepare Reagents: Prepare a working solution of TMB containing H₂O₂ according to the manufacturer's instructions.
-
Prepare Standards and Samples: Prepare a standard curve using a known concentration of HRP. Dilute your samples to an appropriate concentration.
-
Assay Setup: Add 100 µL of each standard and sample to separate wells of the 96-well plate.
-
Initiate Reaction: Add 100 µL of the TMB working solution to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Measure Absorbance: Read the absorbance of each well at 450 nm.
-
Data Analysis: Subtract the blank absorbance and use the standard curve to determine the HRP activity in your samples.
Sandwich ELISA Protocol with Colorimetric Detection
The sandwich ELISA is a powerful immunoassay for detecting and quantifying a specific antigen. This protocol utilizes an HRP-conjugated detection antibody and TMB substrate for colorimetric readout.[7][8]
Materials:
-
Capture Antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antigen Standard and Samples
-
Detection Antibody (conjugated to HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
96-well high-binding microplate
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample/Standard Incubation: Add 100 µL of antigen standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Measure Absorbance: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the antigen in the samples from the standard curve.
Data Presentation and Analysis
Clear and accurate data presentation is crucial for the interpretation of results from colorimetric enzyme assays.
Standard Curves
A standard curve is essential for quantitative analysis.[9] It is generated by measuring the absorbance of a series of known concentrations of the product or a standard enzyme.[9] The resulting data is plotted with concentration on the x-axis and absorbance on the y-axis. A linear regression is then performed to obtain the equation of the line (y = mx + c), which is used to calculate the concentration of the unknown samples.
Sample Standard Curve Data for an HRP Assay
| HRP Concentration (ng/mL) | Absorbance at 450 nm (Mean) |
| 100 | 2.15 |
| 50 | 1.62 |
| 25 | 1.05 |
| 12.5 | 0.68 |
| 6.25 | 0.42 |
| 3.125 | 0.29 |
| 1.56 | 0.21 |
| 0 | 0.15 |
Calculating Enzyme Activity
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.[10] The activity can be calculated from the change in absorbance over time using the Beer-Lambert Law.[3][11]
Calculation Steps:
-
Determine the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.[11]
-
Use the Beer-Lambert Law (A = εcl) to convert ΔA/min to the change in concentration per minute (Δc/min).
-
Calculate the enzyme activity in the reaction volume.
-
Express the activity per unit volume or mass of the enzyme sample.
Quantitative Data Summary
The following table summarizes key kinetic parameters for commonly used enzymes in colorimetric assays.
| Enzyme | Substrate | Kₘ (M) | Vₘₐₓ (µmol/min/mg) | Optimal pH |
| Calf Intestinal Alkaline Phosphatase | pNPP | 7.6 x 10⁻⁴ (in Tris-HCl)[1][12] | 3.12 (µmoles min⁻¹ unit⁻¹)[1][12] | 11 (in Tris-HCl)[1][12] |
| Calf Intestinal Alkaline Phosphatase | pNPP | 4.0 x 10⁻⁴ (in Glycine-NaOH)[1][12] | 1.6 (µmoles min⁻¹ unit⁻¹)[1][12] | 9.5 (in Glycine-NaOH)[1][12] |
| Horseradish Peroxidase | TMB | Varies with conditions | Varies with conditions | ~5.0-6.0 |
Visualizations of Workflows and Pathways
Diagrams are powerful tools for visualizing the complex steps and interactions in colorimetric enzyme assays.
Caption: General workflow for a colorimetric enzyme assay.
Caption: Principle of a sandwich ELISA with HRP detection.
Caption: The relationship described by the Beer-Lambert Law.
Troubleshooting Common Issues
Even with well-established protocols, issues can arise in colorimetric enzyme assays. This section provides guidance on troubleshooting common problems.[4][13][14]
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Inactive enzyme | Ensure proper enzyme storage and handling. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH or temperature | Verify the pH of your buffers and ensure the assay is performed at the optimal temperature for the enzyme.[14] | |
| Expired or improperly stored reagents | Check the expiration dates of all reagents and store them according to the manufacturer's instructions.[13] | |
| High Background | Contaminated reagents | Use fresh, high-quality reagents. |
| Non-specific binding (in ELISA) | Ensure adequate blocking and washing steps. | |
| Substrate instability | Prepare substrate solutions fresh and protect them from light. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Maintain a consistent temperature during all incubation steps. | |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| Non-linear Standard Curve | Substrate depletion | Ensure the reaction is measured within the initial linear phase. |
| Enzyme saturation | Dilute the enzyme to a concentration where the reaction rate is proportional to the enzyme concentration. | |
| Incorrect standard dilutions | Prepare fresh standards and perform serial dilutions carefully. |
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 8. fortislife.com [fortislife.com]
- 9. news-medical.net [news-medical.net]
- 10. resources.biomol.com [resources.biomol.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. siriusgenomics.com [siriusgenomics.com]
- 14. google.com [google.com]
Methodological & Application
Preparing a Stock Solution of Succinyl-Phenylalanine-Alanine-Alanine-Phenylalanine-p-Nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of the chromogenic peptide substrate, Succinyl-Phenylalanine-Alanine-Alanine-Phenylalanine-p-Nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA). This substrate is valuable in assays for various proteases, particularly chymotrypsin-like enzymes. Proper preparation of the stock solution is critical for obtaining accurate and reproducible results in enzyme kinetics and inhibitor screening assays.
Introduction
This compound is a synthetic peptide substrate designed for the sensitive detection of protease activity. Upon enzymatic cleavage at the C-terminal side of the phenylalanine residue, the p-nitroaniline (pNA) moiety is released. The free pNA is yellow and can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm. The rate of pNA release is directly proportional to the enzyme activity. Due to the hydrophobic nature of the peptide, careful consideration of the solvent and handling procedures is necessary to ensure complete dissolution and stability.
While direct solubility data for this compound is not widely published, data from the closely related and commonly used substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), provides a strong basis for its handling.[1][2][3][4][5][6]
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Optional: Sonicator (water bath)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of a this compound stock solution, based on data for the analogous Suc-AAPF-pNA substrate.
| Parameter | Value | Reference(s) |
| Solubility in DMSO | Up to 120 mg/mL (approximately 192.1 mM) | [3][6] |
| Solubility in DMF | 5 mg/mL | [2] |
| Solubility in Ethanol | 120 mg/mL | [3] |
| Aqueous Solubility | Insoluble or slightly soluble | [4][6] |
| Storage Temperature (Powder) | -20°C | [1][2][7] |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 1 year | [1][6] |
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilution into aqueous assay buffers.
4.1. Pre-Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure that the DMSO used is anhydrous, as moisture can reduce the solubility of the peptide.[6]
4.2. Weighing the Peptide:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, you would need to calculate the required mass based on the molecular weight of this compound.
4.3. Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the peptide powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If any solid particles remain, continue vortexing. For very hydrophobic peptides, brief sonication in a water bath may aid dissolution.[8]
4.4. Aliquoting and Storage:
-
Once the peptide is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the peptide.[1][6]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][6]
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Signaling Pathway of Protease Activity Detection
Caption: Detection of protease activity using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilide [biosynth.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing the Cleavage of Suc-Phe-Ala-Ala-Phe-pNA: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and optimal experimental conditions for the enzymatic cleavage of the chromogenic substrate N-Succinyl-Phenylalanine-Alanine-Alanine-Phenylalanine-p-nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA). This substrate is widely utilized in biochemical assays to characterize the kinetic properties of chymotrypsin and other serine proteases, as well as for the screening of potential inhibitors. The following guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The enzymatic cleavage of this compound by proteases such as chymotrypsin results in the release of the yellow chromophore p-nitroanilide (pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. Achieving optimal and reproducible results is contingent on carefully controlling several experimental parameters. This document outlines the key conditions and provides a standardized protocol for conducting this assay.
Key Experimental Parameters for Optimal Cleavage
The efficiency of this compound cleavage is primarily influenced by pH, temperature, and the concentrations of both the enzyme and the substrate. The following table summarizes the optimal conditions for chymotrypsin-mediated cleavage based on established protocols.
| Parameter | Optimal Range/Value | Notes |
| pH | 7.0 - 9.0 | The optimal pH for chymotrypsin activity is generally neutral to slightly alkaline. A pH of 7.8 to 8.0 is frequently recommended.[1][2][3] The enzyme can be denatured at a pH below 4.[2] |
| Temperature | 25°C - 50°C | While chymotrypsin is active across this range, 25°C and 37°C are common incubation temperatures for kinetic assays.[1][4][5] The optimal temperature can be as high as 50°C.[3] |
| Enzyme | Bovine α-chymotrypsin | This is a commonly used serine protease for this substrate. |
| Enzyme Concentration | 1-10 nM (for kinetic assays) | The final concentration should be adjusted to ensure a linear reaction rate for the desired incubation time. For protein digestion, a protease-to-protein ratio of 1:200 to 1:20 (w/w) is suggested.[5] |
| Substrate | This compound | --- |
| Substrate Concentration | 0.1 - 1.0 mM | For routine assays, a concentration of 0.2 mM is often sufficient. For detailed kinetic analysis (Km determination), a range of concentrations bracketing the Km value should be used.[6] |
| Buffer System | 50-100 mM Tris-HCl | Tris-HCl is a standard buffer for this assay. Other buffers such as MOPS can also be used.[7] The inclusion of 10 mM CaCl₂ can enhance chymotrypsin stability and activity.[3] |
| Substrate Solvent | Dimethyl sulfoxide (DMSO) | The substrate is typically dissolved in DMSO to create a stock solution before being diluted into the aqueous assay buffer.[4] |
| Detection Wavelength | 405 - 410 nm | The release of p-nitroanilide is monitored at this wavelength.[4] |
| Incubation Time | 5 - 30 minutes | The reaction should be monitored in real-time or stopped at a specific time point within the linear range of the reaction. |
Experimental Workflow
The general workflow for the this compound cleavage assay involves the preparation of reagents, initiation of the enzymatic reaction, and subsequent detection of the product.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a standard chymotrypsin activity assay using this compound.
I. Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)
-
This compound (e.g., Sigma-Aldrich, S7388)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Calcium chloride (CaCl₂)
-
Hydrochloric acid (HCl)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate, clear bottom
-
Microplate reader capable of measuring absorbance at 410 nm and maintaining a constant temperature
II. Preparation of Solutions
-
Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):
-
Dissolve 6.057 g of Tris base in 800 mL of ultrapure water.
-
Add 1.47 g of CaCl₂ dihydrate.
-
Adjust the pH to 8.0 at 25°C using 1 M HCl.
-
Bring the final volume to 1 L with ultrapure water.
-
-
Enzyme Stock Solution (1 mg/mL in 1 mM HCl):
-
Dissolve chymotrypsin in cold 1 mM HCl to a final concentration of 1 mg/mL.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Working Solution (e.g., 1 µg/mL):
-
Immediately before use, dilute the enzyme stock solution in cold Assay Buffer to the desired final concentration. Keep on ice.
-
-
Substrate Stock Solution (20 mM in DMSO):
-
Dissolve 12.5 mg of this compound in 1 mL of DMSO.
-
Store at -20°C, protected from light.
-
-
Substrate Working Solution (e.g., 1 mM in Assay Buffer):
-
Dilute the substrate stock solution 1:20 in Assay Buffer. For example, add 50 µL of 20 mM substrate stock to 950 µL of Assay Buffer.
-
III. Assay Procedure
-
Set the microplate reader to the desired temperature (e.g., 37°C).
-
In a 96-well microplate, add the following to each well:
-
180 µL of Assay Buffer
-
20 µL of Substrate Working Solution (for a final concentration of 0.1 mM)
-
Note: For kinetic studies, vary the volume of the substrate working solution and adjust the buffer volume accordingly to maintain a total volume of 200 µL after enzyme addition.
-
-
Include control wells:
-
Blank (no enzyme): Add 200 µL of Assay Buffer and 20 µL of Substrate Working Solution.
-
Negative control (no substrate): Add 200 µL of Assay Buffer and 20 µL of Enzyme Working Solution.
-
-
Pre-incubate the plate at 37°C for 5 minutes to allow the reaction mixture to reach thermal equilibrium.
-
Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well (except the blank).
-
Immediately start monitoring the absorbance at 410 nm every 30-60 seconds for 10-30 minutes.
IV. Data Analysis
-
Subtract the rate of absorbance change in the blank wells from the rate of change in the sample wells.
-
Calculate the reaction velocity (v) using the Beer-Lambert law:
-
v (µmol/min/mL) = (ΔA₄₁₀/min) / (ε × l)
-
Where:
-
ΔA₄₁₀/min is the initial rate of change in absorbance at 410 nm.
-
ε is the molar extinction coefficient of p-nitroanilide (8,800 M⁻¹cm⁻¹ at pH 7.5).
-
l is the path length of the cuvette or microplate well (in cm).
-
-
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathways and Logical Relationships
The enzymatic cleavage of this compound is a direct hydrolytic reaction catalyzed by chymotrypsin. The following diagram illustrates the logical relationship between the components of the assay and the resulting signal.
References
- 1. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chymotrypsin [sigmaaldrich.com]
- 4. fao.org [fao.org]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes: The Role of Suc-Ala-Ala-Pro-Phe-pNA in Drug Discovery
An important clarification regarding the chemical compound is necessary. The user requested information on Suc-Phe-Ala-Ala-Phe-pNA . However, the vast majority of available scientific literature and commercial products refer to a closely related and extensively documented compound: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) . This latter peptide is a widely recognized chromogenic substrate for a variety of proteases and is highly relevant to drug discovery. Given the scarcity of specific data for "this compound" and the abundance of detailed information for "Suc-Ala-Ala-Pro-Phe-pNA", this response will focus on the applications and protocols for Suc-Ala-Ala-Pro-Phe-pNA as a representative and highly utilized tool in the field.
Introduction
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a synthetic chromogenic substrate crucial for the study of proteolytic enzymes.[1] Its design allows for the sensitive and continuous monitoring of enzyme activity through a simple colorimetric assay. The peptide sequence Ala-Ala-Pro-Phe mimics the natural cleavage sites of several serine proteases, particularly chymotrypsin and related enzymes.[2][3] Upon enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue, the p-nitroaniline (pNA) moiety is released.[4] Free pNA is a yellow-colored compound with a strong absorbance at 405-410 nm, providing a direct and quantifiable measure of enzyme activity.[5][6] The succinyl group at the N-terminus enhances the substrate's solubility in aqueous buffers, making it ideal for a wide range of biochemical assays.[6]
Core Applications in Drug Discovery
The primary application of Suc-AAPF-pNA in drug discovery is in the identification and characterization of protease inhibitors.[4][7] Proteases are a major class of drug targets implicated in a wide array of diseases, including inflammation, cancer, infectious diseases, and neurodegenerative disorders.[7]
-
High-Throughput Screening (HTS): Suc-AAPF-pNA is an ideal substrate for HTS campaigns designed to screen large libraries of chemical compounds for potential protease inhibitors.[6][8] The simplicity of the "mix-and-measure" assay, which generates a colorimetric signal, makes it readily adaptable to automated robotic systems, enabling the rapid testing of thousands of compounds.[8]
-
Enzyme Kinetics and Inhibitor Characterization: This substrate is widely used to determine key kinetic parameters of enzyme-inhibitor interactions. Researchers can calculate the half-maximal inhibitory concentration (IC50) of a compound, which represents its potency. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and determine the inhibitor constant (Ki), a critical parameter for lead optimization.[9]
-
Specificity Profiling: By testing potential inhibitors against a panel of proteases that cleave Suc-AAPF-pNA (such as chymotrypsin, cathepsin G, and chymase), researchers can assess the selectivity of their compounds.[2][6] High selectivity is a desirable trait in drug candidates as it minimizes off-target effects and potential toxicity.
-
Diagnostic Applications: The principles of this assay can be adapted for diagnostic purposes, such as measuring chymotrypsin activity in stool samples to assess pancreatic function.[2]
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of Suc-AAPF-pNA in enzymatic assays.
Table 1: Michaelis-Menten Constants (Km) for Various Enzymes with Suc-AAPF-pNA
| Enzyme | Km Value | Source |
| Chymotrypsin | 60 µM | [6][10] |
| Cathepsin G | 1.7 mM | [6][10][11] |
| Chymase | 4 mM | [6][10] |
Note: Km values can vary depending on assay conditions such as pH, temperature, and buffer composition.
Table 2: Spectrophotometric Properties of p-Nitroaniline (pNA)
| Parameter | Value | Source |
| Wavelength of Max Absorbance (λmax) | 405 - 410 nm | [5][6] |
| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ at pH 7.5 | [2] |
Experimental Protocols
Protocol 1: General Assay for Chymotrypsin Activity
This protocol provides a basic method for measuring the activity of α-chymotrypsin using Suc-AAPF-pNA.
Materials:
-
α-Chymotrypsin enzyme solution (e.g., from bovine pancreas)
-
Suc-AAPF-pNA substrate
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Suc-AAPF-pNA in DMSO to create a 10 mM stock solution.
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).[12]
-
Prepare Enzyme Solution: Prepare a working solution of α-chymotrypsin in cold Assay Buffer. The final concentration should be determined empirically to ensure a linear rate of reaction over the desired time course.
-
Set up the Reaction:
-
Add 50 µL of Assay Buffer to each well (for blanks and controls).
-
Add 50 µL of the enzyme solution to the test wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add 50 µL of the Working Substrate Solution to all wells to initiate the reaction. The final volume will be 100 µL.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm in a microplate reader.[12] Take readings every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the rate of the blank (no enzyme) from the rates of the test wells.
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA/min).
-
Convert the rate to µmol of pNA released per minute using the Beer-Lambert law (V = (ΔA/min) / ε * l), where ε is the molar extinction coefficient of pNA and l is the path length of the well.
-
Protocol 2: High-Throughput Screening for Chymotrypsin Inhibitors
This protocol outlines a method for screening a compound library for inhibitors of α-chymotrypsin.
Materials:
-
Same as Protocol 1.
-
Test compounds (inhibitors) dissolved in DMSO.
-
Positive control inhibitor (e.g., Chymostatin).
Procedure:
-
Prepare Reagents: Prepare Substrate and Enzyme solutions as described in Protocol 1.
-
Plate Layout: Design the 96-well or 384-well plate layout to include:
-
Negative Controls: Enzyme + Substrate + DMSO (no inhibitor).
-
Positive Controls: Enzyme + Substrate + Positive Control Inhibitor.
-
Test Wells: Enzyme + Substrate + Test Compound.
-
Blanks: Substrate + DMSO (no enzyme).
-
-
Assay Steps:
-
Add 2 µL of test compound, control inhibitor, or DMSO to the appropriate wells.
-
Add 48 µL of the enzyme solution to all wells except the blanks. Add 50 µL of Assay Buffer to the blank wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the Working Substrate Solution to all wells.
-
-
Measure and Analyze:
-
Measure the reaction rate as described in Protocol 1.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] * 100
-
Compounds showing significant inhibition (e.g., >50%) are identified as "hits" for further investigation.[8]
-
Visualizations
Caption: Principle of the colorimetric assay using Suc-AAPF-pNA.
Caption: Workflow for a high-throughput screen for chymotrypsin inhibitors.
Caption: Role of chymotrypsin inhibitors in a therapeutic context.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. glpbio.com [glpbio.com]
- 6. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 7. What are Chymotrypsin inhibitors and how do they work? [synapse.patsnap.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SUC-ALA-ALA-PRO-PHE-PNA | 70967-97-4 [chemicalbook.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Chymotrypsin-Like Activity in Complex Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chymotrypsin and chymotrypsin-like proteases are a class of serine endopeptidases crucial for various biological processes. Primarily known for its role in protein digestion in the small intestine, chymotrypsin specifically cleaves peptide bonds at the C-terminus of aromatic amino acids like tyrosine, tryptophan, and phenylalanine[1][2]. Beyond digestion, chymotrypsin-like activity is a key component of cellular protein degradation machinery, most notably the 26S proteasome, which regulates numerous cellular pathways by breaking down ubiquitinated proteins[3]. The chymotrypsin-like activity of the proteasome is attributed to its β5 subunit[3].
Measuring this activity in complex biological samples—such as cell lysates, tissue homogenates, plasma, or serum—is essential for studying enzyme kinetics, disease pathology, and the efficacy of therapeutic inhibitors. However, these samples present significant challenges, including the presence of endogenous inhibitors and a multitude of other proteases that can interfere with the assay[4][5]. This document provides detailed protocols and application notes for accurately quantifying chymotrypsin-like activity using common colorimetric and fluorometric methods.
Principles of Measurement
The two most common methods for measuring chymotrypsin-like activity rely on synthetic substrates that release a detectable molecule upon cleavage.
-
Colorimetric Assays: These assays utilize a synthetic peptide substrate conjugated to a chromophore, typically p-nitroaniline (pNA). When the chymotrypsin-like enzyme cleaves the peptide bond, free pNA is released, which produces a yellow color that can be quantified by measuring its absorbance at approximately 405 nm[1][6]. The rate of color development is directly proportional to the enzyme's activity.
-
Fluorometric Assays: These assays employ a peptide substrate linked to a fluorophore, such as 7-amido-4-methylcoumarin (AMC) or 2-aminoacridone (2-AA)[7][8]. The conjugated substrate is non-fluorescent or exhibits fluorescence at a different wavelength. Upon enzymatic cleavage, the fluorophore is liberated, resulting in a significant increase in fluorescence intensity. This method is generally more sensitive than colorimetric assays and is suitable for samples with low enzyme concentrations[7][9].
Data Presentation: Assay Comparison and Substrates
Quantitative data for selecting an appropriate assay and substrate are summarized below.
Table 1: Comparison of Common Assay Methods for Chymotrypsin-Like Activity
| Feature | Colorimetric Assay | Fluorometric Assay |
| Principle | Measurement of absorbance from a released chromophore (e.g., p-nitroaniline)[1][10]. | Measurement of fluorescence from a released fluorophore (e.g., AMC)[8]. |
| Typical Substrate | N-Succinyl-Ala-Ala-Pro-Phe-pNA | N-Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)[11]. |
| Detection Wavelength | ~405 nm[6][12]. | Excitation: ~380 nm / Emission: ~460 nm[8][9]. |
| Sensitivity | Lower; typically in the milliunit (mU) range[6][13]. | Higher; can detect as low as 0.01 mU[7][8]. |
| Pros | Simple, cost-effective, readily available equipment (spectrophotometer)[1]. | High sensitivity, suitable for kinetic assays and high-throughput screening[1][9]. |
| Cons | Less sensitive, potential for interference from colored compounds in the sample[14]. | Potential for interference from fluorescent compounds, requires a fluorescence plate reader[14]. |
Table 2: Common Substrates for Measuring Chymotrypsin-Like Activity
| Substrate Name | Abbreviation | Assay Type | Target Enzyme/Activity |
| N-Benzoyl-L-Tyrosine Ethyl Ester | BTEE | Spectrophotometric (UV) | Chymotrypsin[15][16]. |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Suc-AAPF-pNA | Colorimetric | Chymotrypsin[17]. |
| MeO-Suc-Arg-Pro-Tyr-pNA | S-2586 | Colorimetric | Chymotrypsin[12]. |
| N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin | Suc-LLVY-AMC | Fluorometric | Proteasome Chymotrypsin-Like Activity[3][11]. |
| Glt-Ala-Ala-Phe-7-Amido-4-methylcoumarin | Glt-AAF-AMC | Fluorometric | Chymotrypsin[17]. |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to preserve enzymatic activity and minimize variability. Always work on ice to prevent protease degradation[18].
A. Tissue Homogenates
-
Excise tissue and place it on ice immediately[18].
-
Wash the tissue with ice-cold Phosphate-Buffered Saline (PBS) to remove any blood.
-
Weigh the tissue and add 4 volumes of ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5). For a 20 mg tissue sample, add 100 µL of buffer[8].
-
Homogenize the tissue using a Dounce or mechanical homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C[8].
-
Carefully collect the supernatant, which contains the soluble proteins, and place it in a fresh, pre-chilled tube.
-
Determine the protein concentration using a standard method (e.g., BCA assay). The final concentration should ideally be between 5-20 mg/mL[8].
-
Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles[18].
B. Cell Lysates
-
Collect cells (e.g., 1-2 x 10^6 cells) by centrifugation at 1,200 rpm for 10 minutes at 4°C[19].
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the pellet in 100-200 µL of ice-cold lysis buffer (e.g., Assay Buffer containing 0.5% NP-40)[19].
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris[19].
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
Determine protein concentration.
-
Use immediately or store at -80°C.
C. Plasma and Serum
-
Plasma: Collect whole blood in a tube containing an anticoagulant like EDTA or citrate and mix gently[18].
-
Serum: Collect whole blood in a tube without anticoagulant and allow it to clot for 2 hours at room temperature or overnight at 4°C[18].
-
Centrifuge the blood sample at 1,000 x g for 15-20 minutes at 4°C[18].
-
Carefully aspirate the upper layer (plasma or serum) without disturbing the cell pellet.
-
Samples can be used directly in the assay. It is recommended to run multiple dilutions to ensure the readings fall within the linear range of the standard curve[6].
-
For long-term storage, aliquot and freeze at -80°C.
General Protocol: Fluorometric Assay
This protocol is a generalized procedure using the common substrate Suc-LLVY-AMC.
Materials:
-
Chymotrypsin Assay Buffer (e.g., 25 mM HEPES, pH 7.5)
-
Fluorogenic Substrate: Suc-LLVY-AMC (stock solution in DMSO)
-
Fluorophore Standard: AMC (stock solution in DMSO for standard curve)
-
Chymotrypsin Inhibitor (Optional): TPCK (L-1-tosylamido-2-phenylethyl chloromethyl ketone) for specificity control[13][16].
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 380/460 nm)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well)[8].
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
-
Sample Preparation:
-
Thaw samples on ice.
-
Add 5-20 µL of your sample (lysate or plasma) to the desired wells[8].
-
For inhibitor controls, pre-incubate a parallel set of samples with a chymotrypsin-specific inhibitor (TPCK) for 10-15 minutes at room temperature[6].
-
Bring the total volume in each sample well to 50 µL with Assay Buffer. Include a "reagent background control" well with 50 µL of Assay Buffer only[8].
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the number of assays to be performed. For each well, mix:
-
48 µL Chymotrypsin Assay Buffer
-
2 µL Chymotrypsin Substrate (e.g., 10 mM stock)[6]
-
-
Note: Substrate concentration may need optimization.
-
-
Measurement:
-
Add 50 µL of the Reaction Mix to each well (samples, inhibitor controls, and background control) for a final volume of 100 µL. Mix gently.
-
Immediately place the plate in the fluorescence reader, pre-set to 25°C or 37°C.
-
Measure the fluorescence intensity (Ex/Em = 380/460 nm) in kinetic mode, recording every 30-60 seconds for 30-60 minutes[8].
-
-
Calculation:
-
Calculate the rate of change in relative fluorescence units (ΔRFU/min).
-
Subtract the rate of the reagent background control from all sample readings. The specific chymotrypsin-like activity is the rate of the sample minus the rate of the inhibitor control sample.
-
Use the AMC standard curve to convert the ΔRFU/min to nmol/min (or mU) of released fluorophore.
-
Normalize the activity to the protein concentration of the sample (e.g., mU/mg protein).
-
General Protocol: Colorimetric Assay
This protocol is a generalized procedure using a pNA-based substrate.
Materials:
-
Chymotrypsin Assay Buffer (e.g., 80 mM Tris-HCl, 100 mM CaCl2, pH 7.8)[16].
-
Chromogenic Substrate (e.g., Suc-AAPF-pNA stock solution in DMSO).
-
p-Nitroaniline (pNA) Standard (for standard curve).
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the pNA standard in Assay Buffer (e.g., 0, 4, 8, 12, 16, 20 nmol/well)[6].
-
Add 100 µL of each dilution to separate wells.
-
-
Sample Preparation:
-
Prepare samples as described for the fluorometric assay, bringing the final volume to 50 µL in each well with Assay Buffer[6]. Include inhibitor controls and a background control as needed.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix. For each well, mix:
-
48 µL Assay Buffer
-
2 µL Substrate[6]
-
-
-
Measurement (Kinetic or Endpoint):
-
Add 50 µL of the Reaction Mix to each well.
-
Kinetic Method: Measure absorbance at 405 nm every 1-2 minutes for 30-60 minutes at 25°C or 37°C[13].
-
Endpoint Method: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C. Stop the reaction by adding 10 µL of 20% acetic acid[12]. Measure the final absorbance at 405 nm.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔOD/min) for the kinetic assay or the final absorbance for the endpoint assay.
-
Subtract the background reading from all sample readings.
-
Use the pNA standard curve to convert the absorbance values to the amount (nmol) of pNA produced.
-
Calculate the activity and normalize to protein concentration.
-
Visualization of Workflows and Pathways
Caption: General experimental workflow for measuring chymotrypsin-like activity.
Caption: Role of chymotrypsin-like activity in the 26S proteasome pathway.
Troubleshooting and Considerations
-
High Background: If the reagent background control shows a high signal, the substrate may be unstable in the assay buffer. Prepare fresh substrate solution and ensure the buffer pH is stable. Some turbidity upon adding substrate to the buffer is normal but should resolve with mixing[8].
-
Low Signal: This may indicate low enzyme activity, an inappropriate substrate, or the presence of endogenous inhibitors in the sample. Try increasing the amount of sample protein, extending the incubation time, or using a more sensitive fluorometric assay.
-
Differentiating Protease Activities: Complex samples contain multiple proteases. To confirm that the measured activity is specific to chymotrypsin-like enzymes, perform parallel assays in the presence of specific inhibitors. TPCK is an irreversible inhibitor of chymotrypsin, while TLCK inhibits trypsin[13][16]. Comparing activity with and without these inhibitors can help parse the contribution of each enzyme type.
-
Sample Integrity: Protease activity is highly dependent on proper sample handling. Avoid repeated freeze-thaw cycles, always keep samples on ice, and consider adding a commercial protease inhibitor cocktail during initial sample preparation (ensuring it doesn't inhibit the target enzyme)[20].
References
- 1. tribioscience.com [tribioscience.com]
- 2. promega.com [promega.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chymotrypsin Substrate II, Fluorogenic [sigmaaldrich.com]
- 10. Chymotrypsin Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 11. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. coachrom.com [coachrom.com]
- 13. abcam.com [abcam.com]
- 14. Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]
- 16. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. Chymotrypsin specific Substrates › PeptaNova [peptanova.de]
- 18. ELISA Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. Assessment of Chymotrypsin-Like 20S Proteasome Activity [bio-protocol.org]
- 20. WO2020140035A1 - Methods of preparing samples for proteomic analysis - Google Patents [patents.google.com]
Application Notes and Protocols for a Continuous Kinetic Assay Using Suc-Phe-Ala-Ala-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a continuous kinetic assay using the chromogenic substrate N-Succinyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine-p-nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA). This substrate is particularly useful for studying the kinetics of chymotrypsin and other chymotrypsin-like serine proteases.
Introduction
The continuous kinetic assay is a powerful method for determining enzyme activity by continuously monitoring the progress of the reaction over time. The substrate, this compound, is a synthetic peptide linked to a p-nitroanilide (pNA) molecule.[1] When cleaved by a suitable protease, such as chymotrypsin, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of p-nitroaniline formation can be monitored spectrophotometrically in real-time by measuring the increase in absorbance at 405-410 nm.[1][2] This allows for the direct and continuous measurement of the enzyme's catalytic activity.
This assay is highly valuable for various research applications, including fundamental enzyme characterization, inhibitor screening in drug development, and quality control of enzyme preparations.[1][3]
Enzymatic Reaction
The enzymatic reaction involves the hydrolysis of the amide bond between the phenylalanine residue and the p-nitroanilide group.
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Supplier Example | Catalog Number Example | Storage |
| This compound | Sigma-Aldrich | S7388 | -20°C, desiccated[4] |
| α-Chymotrypsin (from bovine pancreas) | Sigma-Aldrich | C4129 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
| Spectrophotometer (plate reader) | Molecular Devices | SpectraMax | N/A |
Experimental Protocols
Preparation of Stock Solutions
This compound Substrate Stock Solution (e.g., 20 mM):
-
The substrate is poorly soluble in water.[1]
-
Dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 20 mM).[1][4]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to 6 months), -80°C is recommended.[2]
α-Chymotrypsin Enzyme Stock Solution (e.g., 1 mg/mL):
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer, for example, 1 mM HCl.
-
Determine the exact concentration of the active enzyme by active site titration.
-
Store the enzyme stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0):
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Add CaCl2 to a final concentration of 20 mM. Calcium ions are often required for the stability and activity of proteases.
-
Filter the buffer through a 0.22 µm filter.
Assay Procedure
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes as needed for other formats.
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 405 nm or 410 nm and the temperature to the desired value (e.g., 25°C or 37°C). Set the kinetic read parameters to take measurements every 30-60 seconds for a total of 10-30 minutes.
-
Prepare the Reaction Plate:
-
Add the appropriate volume of assay buffer to each well.
-
Add the desired volume of the this compound stock solution to each well to achieve the final desired substrate concentrations. It is recommended to test a range of substrate concentrations to determine kinetic parameters like Km and Vmax.
-
Include control wells:
-
No-enzyme control: Contains buffer and substrate but no enzyme, to measure the rate of spontaneous substrate hydrolysis.
-
No-substrate control: Contains buffer and enzyme but no substrate, to serve as a blank for the absorbance of the enzyme solution.
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the α-chymotrypsin solution to each well.
-
Mix the contents of the wells thoroughly, avoiding bubble formation.
-
-
Data Acquisition: Immediately start the kinetic measurement of absorbance at 405 nm.
Data Analysis
The rate of the enzymatic reaction is determined by calculating the initial velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert Absorbance to Product Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance (ΔA/min) to the rate of product formation (concentration/min). The molar extinction coefficient (ε) for p-nitroaniline at 410 nm and pH 7.5 is 8,800 M⁻¹cm⁻¹.[4] The path length (l) depends on the volume in the well and the plate type (typically provided by the manufacturer).
-
Calculate Initial Velocity (V₀):
-
Plot absorbance versus time for each reaction.
-
Identify the initial linear portion of the curve.
-
The slope of this linear portion represents the initial reaction velocity (V₀).
-
-
Determine Kinetic Parameters:
-
Perform the assay at various substrate concentrations while keeping the enzyme concentration constant.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax). Specialized software can be used for this analysis.[5][6]
-
Table 2: Example Quantitative Data Summary
| Substrate [S] (µM) | Initial Velocity (V₀) (µM/min) |
| 10 | 0.5 |
| 20 | 0.9 |
| 40 | 1.5 |
| 80 | 2.2 |
| 160 | 2.8 |
| 320 | 3.2 |
| Kinetic Parameters | Value |
| Km | 60 µM[1] |
| Vmax | Determined from the plot |
Note: The Km value provided is an example from the literature for chymotrypsin and may vary depending on the specific experimental conditions.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Solution |
| High background absorbance | Spontaneous hydrolysis of the substrate. | Prepare fresh substrate solutions. Run a no-enzyme control and subtract the background rate. |
| Non-linear reaction progress curves | Substrate depletion, product inhibition, or enzyme instability. | Use a lower enzyme concentration or measure the initial rate over a shorter time period. Ensure the assay conditions (pH, temperature) are optimal for enzyme stability. |
| Low signal-to-noise ratio | Low enzyme activity or insufficient substrate concentration. | Increase the enzyme concentration or use a higher substrate concentration. Ensure the spectrophotometer settings are optimized. |
| Precipitation in wells | Poor solubility of the substrate or other components at the final concentration. | Ensure the final DMSO concentration is compatible with the assay and does not inhibit the enzyme (typically <5%). |
By following this detailed guide, researchers can effectively implement a continuous kinetic assay using this compound to obtain reliable and reproducible data for their studies on protease activity.
References
- 1. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analysis of continuous enzyme kinetic data using ICEKAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of continuous enzyme kinetic data using ICEKAT - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Michaelis-Menten constant (Km) for chymotrypsin with Suc-Phe-Ala-Ala-Phe-pNA.
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chymotrypsin, a serine protease, plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. The kinetic efficiency of chymotrypsin and other enzymes is often characterized by the Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate.
This document provides a detailed protocol for determining the Km of bovine α-chymotrypsin using the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA or Suc-AAPF-pNA). The hydrolysis of this substrate by chymotrypsin releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically, allowing for the calculation of reaction velocities and subsequently the Michaelis-Menten constant.
Principle of the Assay
The enzymatic activity of chymotrypsin is measured by monitoring the rate of hydrolysis of the substrate this compound. Chymotrypsin cleaves the peptide bond between the phenylalanine and the p-nitroaniline moiety, releasing pNA. The rate of pNA formation is directly proportional to the chymotrypsin activity and can be monitored by measuring the increase in absorbance at 405-410 nm.
Caption: Enzymatic reaction of chymotrypsin with this compound.
Quantitative Data Summary
The Michaelis-Menten constant (Km) for the hydrolysis of this compound by chymotrypsin has been reported in the literature. The following table summarizes a reported value.
| Enzyme Source | Substrate | Km (µM) | Assay Conditions | Reference |
| Bovine Pancreas | This compound | 60 | Details not specified | [1] |
Experimental Protocol
This protocol outlines the steps to determine the Km of chymotrypsin with this compound.
Materials and Reagents
-
Bovine α-chymotrypsin (e.g., Sigma-Aldrich, TPCK-treated)
-
This compound (Suc-AAPF-pNA)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Hydrochloric acid (HCl)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Spectrophotometer capable of reading at 405-410 nm
-
Temperature-controlled cuvette holder or water bath (37°C)
-
Cuvettes (1 cm path length)
-
Pipettes and tips
Solution Preparation
-
Assay Buffer (0.1 M Tris-HCl, pH 9.0): Dissolve 12.11 g of Tris in 900 mL of deionized water. Adjust the pH to 9.0 at 37°C with 1 M HCl. Bring the final volume to 1 L with deionized water.
-
Substrate Stock Solution (e.g., 10 mM in DMSO): Dissolve a known amount of this compound in DMSO to achieve a concentration of 10 mM. For example, weigh 6.25 mg of the substrate and dissolve it in 1 mL of DMSO. This stock solution should be stored at -20°C and protected from light.
-
Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl. The exact concentration will depend on the activity of the enzyme lot and should be determined empirically to yield a linear reaction rate for at least 5-10 minutes. A starting concentration of 1 mg/mL can be prepared and then diluted further for the assay.
Experimental Workflow
References
Troubleshooting & Optimization
How to dissolve Suc-Phe-Ala-Ala-Phe-pNA for assays.
Technical Support Center: Suc-Phe-Ala-Ala-Phe-pNA
Welcome to the technical support center for chromogenic peptide substrates. This guide provides detailed information on the solubilization and use of this compound for enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to its hydrophobic nature and poor solubility in water, the recommended solvent for dissolving this compound is an organic solvent.[1][2] Dimethyl sulfoxide (DMSO) is most commonly used to prepare a concentrated stock solution.[3][4] Other solvents such as N,N-dimethylformamide (DMF) and ethanol can also be used.[5][6][7] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the substrate's solubility.[2]
Q2: How should I prepare a stock solution of the substrate?
A2: To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a final concentration of 10-20 mM.[3][4][8] Ensure the powder is fully dissolved by vortexing. This concentrated stock can then be diluted into your aqueous assay buffer to achieve the final working concentration.
Q3: My substrate precipitates when I add it to the aqueous assay buffer. What can I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue due to the substrate's low water solubility.[5] Here are some steps to mitigate this:
-
Prepare Fresh: Always prepare the final working solution immediately before use.[3]
-
Vortex During Dilution: Add the DMSO stock solution dropwise into the assay buffer while actively vortexing or stirring. This rapid mixing can help prevent immediate precipitation.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but low enough to not interfere with your enzyme's activity. A final DMSO concentration of 1-5% is generally well-tolerated by most enzymes.[4][9]
-
Check Buffer Components: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds.
Q4: How should I store the powdered substrate and the stock solution?
A4: The solid, powdered substrate should be stored desiccated at -20°C, where it can be stable for at least three years.[8] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][9] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Powdered substrate does not dissolve in the organic solvent. | 1. Incorrect solvent choice. 2. Moisture has been absorbed by the solvent (especially DMSO).[2] 3. Insufficient mixing. | 1. Use high-purity, anhydrous DMSO, DMF, or ethanol.[6][7][8] 2. Use a fresh bottle or aliquot of solvent. 3. Vortex vigorously. Gentle warming or brief sonication may also help. |
| Solution becomes cloudy or forms a precipitate after dilution in assay buffer. | 1. Low aqueous solubility of the substrate.[5] 2. Final concentration of the organic solvent is too low. 3. The working solution was not used immediately after preparation. | 1. This is expected to some degree. Ensure the final working solution is homogenous before adding to the assay. 2. Increase the final percentage of DMSO in the assay, but verify enzyme tolerance. 3. Prepare the working solution immediately before adding it to the assay plate.[3] |
| High background absorbance in the enzyme assay. | 1. Spontaneous hydrolysis of the substrate. 2. Contamination of reagents. | 1. Prepare aqueous solutions of the substrate just before use and keep them on ice.[8] 2. Check the pH of your buffer; highly alkaline conditions can increase spontaneous hydrolysis. 3. Use fresh, high-purity reagents and buffers. |
Data Presentation: Solubility
The following table summarizes the reported solubility for this compound in various solvents. Note that the molecular weight of the substrate is approximately 624.7 g/mol .[5]
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source(s) |
| DMSO | 120 mg/mL | ~192.1 mM | [2][6] |
| 5 mg/mL | ~8.0 mM | [5] | |
| DMF | 25 mg/mL | ~40.0 mM | [7][8] |
| 5 mg/mL | ~8.0 mM | [5] | |
| Ethanol | 120 mg/mL | ~192.1 mM | [6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~0.8 mM | [5] |
| Water | Insoluble | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weigh Substrate: Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 6.25 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution thoroughly until all the substrate is completely dissolved. The solution should be clear.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots. Store at -80°C for up to 6 months.[2][9]
Protocol 2: Preparation of a 200 µM Working Solution for Assay
This protocol assumes a final assay volume of 200 µL and a desired final DMSO concentration of 1%.
-
Prepare Buffer: Prepare the required volume of your chosen assay buffer (e.g., 100 mM Tris, pH 8.6, 10 mM CaCl2).[9]
-
Calculate Volumes: To make 1 mL of a 200 µM working solution, you will need 20 µL of the 10 mM DMSO stock solution and 980 µL of assay buffer. This results in a final DMSO concentration of 2%.
-
Dilute Substrate: Add the 980 µL of assay buffer to a microcentrifuge tube. While vortexing the tube, slowly add the 20 µL of the 10 mM stock solution.
-
Use Immediately: Use the freshly prepared working solution immediately in your assay to prevent precipitation.[3] For a 200 µL final assay volume, you might add 100 µL of this working solution to 100 µL of your enzyme solution, resulting in a final substrate concentration of 100 µM and a final DMSO concentration of 1%. Adjust volumes as needed for your specific assay conditions.
Mandatory Visualization
The following diagram illustrates the recommended workflow for preparing the this compound substrate for use in an enzymatic assay.
References
- 1. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
Reducing background absorbance in chymotrypsin assays.
Welcome to the technical support center for chymotrypsin assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues related to high background absorbance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background absorbance in a chymotrypsin assay?
High background absorbance can originate from several sources. The most common culprits include the spontaneous hydrolysis of the substrate, interference from test compounds, contamination of reagents, or improper assay conditions. It is crucial to run a series of control experiments to systematically identify the source of the high background.
Q2: My substrate-only control shows high and increasing absorbance. What is the likely cause and how can I fix it?
This issue strongly indicates substrate instability, where the substrate molecule hydrolyzes spontaneously (auto-hydrolysis) without enzymatic activity. This is particularly common with p-nitroanilide (pNA) based substrates.
-
Solution: Always prepare the substrate solution fresh for each experiment. If using a stock solution in an organic solvent like DMSO, ensure the solvent is anhydrous and of high quality, as water content can facilitate hydrolysis. Store substrate stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[1].
Q3: How can I determine if a test compound is interfering with my assay and causing high background?
Test compounds can interfere in several ways: they may absorb light at the same wavelength as the product, they may be unstable and break down into colored products, or they may form aggregates that scatter light[2].
-
Solution: Run a "compound control" well containing the buffer and your test compound at the relevant concentration, but no enzyme or substrate. A high reading in this well points to intrinsic compound absorbance. If the absorbance increases over time, the compound may be unstable in the assay buffer. Compound aggregation can sometimes be mitigated by adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer, but this should be validated to ensure it does not inhibit the enzyme[2].
Q4: What is the optimal wavelength for measuring the release of p-nitroaniline (pNA)?
The product p-nitroaniline has an absorption maximum around 380 nm[3]. However, many chromogenic substrates also exhibit some absorbance at this wavelength. To minimize this substrate interference, measurements are commonly performed at 405 nm or 410 nm[4][5][6][7]. It is important to note that the molar extinction coefficient of pNA, and thus the sensitivity of the assay, can be affected by the solution's composition, such as ionic strength[8].
Q5: My "no-enzyme" control has a high background rate. What does this mean?
A high rate of absorbance increase in a well containing the substrate and buffer but no enzyme indicates non-enzymatic hydrolysis of the substrate. This rate should be measured and subtracted from the rates of your sample wells to determine the true enzyme-catalyzed rate. If this background rate is excessively high, it can compromise the assay's sensitivity and accuracy. Consider lowering the pH or temperature of the assay, or screen for a more stable substrate if the problem persists.
Q6: Could high enzyme concentration cause high background?
While less common, a very high concentration of chymotrypsin can lead to autolysis, where enzyme molecules cleave each other[9]. This can potentially generate products that absorb light or alter the light scattering properties of the solution. Always work within the recommended enzyme concentration range for your specific substrate and conditions. Using a positive control with a known chymotrypsin concentration can help validate your setup[10].
Data & Tables
Quantitative data is crucial for assay optimization. The following tables summarize key parameters for chymotrypsin assays using p-nitroanilide substrates.
Table 1: Wavelengths and Molar Extinction Coefficients for p-Nitroaniline (pNA) The molar extinction coefficient (ε) can vary based on buffer composition, pH, and ionic strength[8]. Values should be determined empirically for the specific assay conditions or a standard curve should be used.
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Notes |
| 380-381 | ~13,500 | Absorption maximum; potential for high substrate absorbance overlap[3][8]. |
| 400 | ~12,300 | Commonly used wavelength for measurement[3]. |
| 405 | ~9,500 | A standard wavelength on many plate readers, reduces substrate interference[3][11]. |
| 410 | ~8,800 | Widely used to minimize background from substrate absorbance[4][5][6][7]. |
Table 2: Common Chromogenic Substrates for Chymotrypsin
| Substrate Name | Abbreviation | Notes |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | S-2586, Suc-AAPF-pNA | A highly specific and commonly used colorimetric substrate for chymotrypsin[12]. |
| N-Benzoyl-L-tyrosine p-nitroanilide | BTpNA | A common substrate, but requires an organic solvent for dissolution as it is not water-soluble[13][14]. |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Suc-AAA-pNA | Primarily a substrate for elastase, but can be used for other proteases[6]. |
Experimental Protocols
Protocol 1: Standard Chymotrypsin Activity Assay
This protocol provides a general workflow for measuring chymotrypsin activity using a chromogenic pNA substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.8-8.0)[5][15]. The inclusion of 10-20 mM CaCl₂ can improve enzyme stability[9].
-
Substrate Stock: Prepare a concentrated stock solution (e.g., 10-20 mM) of the pNA substrate (e.g., Suc-AAPF-pNA) in a suitable solvent like DMSO[6].
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Immediately before the assay, dilute the enzyme to the desired working concentration in cold assay buffer[9].
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of test compound dilutions or the corresponding vehicle for control wells.
-
To initiate the reaction, add 10 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Add 20 µL of the substrate working solution to each well to start the reaction. The final volume is 100 µL.
-
Immediately begin measuring the absorbance at 405 nm or 410 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes[1][6].
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (mOD/min).
-
Subtract the rate of the "no-enzyme" control from all other wells.
-
Convert the rate from mOD/min to µmol/min using the Beer-Lambert law, the molar extinction coefficient of pNA, and the path length of the solution in the well.
-
Protocol 2: Troubleshooting High Background with Control Experiments
Use this setup to diagnose the source of unwanted absorbance.
| Control Well | Components | Purpose |
| Full Reaction | Buffer + Enzyme + Substrate (+ Compound) | Measures the total reaction rate. |
| No-Enzyme Control | Buffer + Substrate (+ Compound) | Measures the rate of non-enzymatic substrate hydrolysis. |
| No-Substrate Control | Buffer + Enzyme (+ Compound) | Measures background from enzyme autolysis or compound instability. |
| Compound Control | Buffer + Compound | Measures the intrinsic absorbance and stability of the test compound. |
| Buffer Blank | Buffer Only | Sets the baseline absorbance of the assay medium and plate. |
Interpretation:
-
High signal in No-Enzyme Control: Indicates substrate instability.
-
High signal in Compound Control: Indicates compound interference (color or precipitation).
-
High signal in No-Substrate Control: Suggests enzyme instability/autolysis or compound reacting with the enzyme.
Visualizations
Diagram 1: Troubleshooting Workflow for High Background Absorbance
References
- 1. content.abcam.com [content.abcam.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chymotrypsin [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Stability of Suc-Phe-Ala-Ala-Phe-pNA
This technical support center provides guidance on the stability of the chromogenic substrate Suc-Phe-Ala-Ala-Phe-pNA in various buffer systems. The information is intended for researchers, scientists, and drug development professionals using this peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: Lyophilized this compound should be stored at -20°C in a desiccated environment to ensure long-term stability.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer for your experiment. Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the general stability of this compound in aqueous buffer solutions?
A3: The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and the composition of the buffer. Generally, peptide p-nitroanilides are susceptible to hydrolysis, which can be accelerated under certain conditions. For a closely related peptide, Suc-Ala-Ala-Pro-Phe-pNA, a 1 mM solution in 0.2 M Tris-HCl buffer (pH 8.0) was observed to undergo spontaneous hydrolysis at a rate of approximately 0.1% per day when stored at 4°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal or apparent "autohydrolysis" in the assay. | The peptide is degrading in the assay buffer, releasing free p-nitroaniline. This is more likely to occur at alkaline pH and higher temperatures. | Prepare fresh substrate solutions for each experiment. Minimize the pre-incubation time of the substrate in the assay buffer. Consider using a buffer with a pH closer to neutral if compatible with your enzyme. Run a "substrate only" control (without enzyme) to quantify the rate of non-enzymatic hydrolysis and subtract this from your experimental values. |
| Inconsistent or variable results between experiments. | 1. Repeated freeze-thaw cycles of the stock solution leading to degradation. 2. Inconsistent final concentration of the organic solvent (e.g., DMSO) in the assay, which can affect enzyme activity and substrate stability. | 1. Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. 2. Ensure the final concentration of the organic solvent is consistent across all wells and does not exceed a level that inhibits your enzyme. |
| Precipitation of the peptide in the assay buffer. | The solubility of the peptide in the aqueous buffer may be limited, especially at higher concentrations. | Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility but does not interfere with the assay. Gentle warming or vortexing may help dissolve the peptide, but avoid excessive heat which can accelerate degradation. |
Stability Data
Due to the limited availability of specific quantitative data for this compound, the following table provides an estimated stability profile based on data from the closely related peptide, Suc-Ala-Ala-Pro-Phe-pNA, and general principles of peptide stability. This data should be used as a guideline, and it is recommended to perform your own stability assessment for your specific experimental conditions.
| Buffer System | pH | Temperature (°C) | Estimated Spontaneous Hydrolysis Rate (% per day) | Notes |
| 0.2 M Tris-HCl | 8.0 | 4 | ~ 0.1% | Based on data for Suc-Ala-Ala-Pro-Phe-pNA.[1] |
| Phosphate Buffer | 7.0 | 4 | < 0.1% | Hydrolysis is generally slower at neutral pH. |
| Phosphate Buffer | 7.0 | 25 | > 0.1% | Increased temperature will accelerate hydrolysis. |
| Acetate Buffer | 5.0 | 25 | Variable | Stability in acidic buffers can vary; it is recommended to test empirically. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to quantify the degradation of this compound over time in a specific buffer.
1. Materials:
- This compound
- Desired buffer (e.g., Phosphate, Tris-HCl)
- Organic solvent for stock solution (e.g., DMSO)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
2. Procedure:
- Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
- Prepare the test solution by diluting the stock solution into the desired buffer to a final concentration (e.g., 1 mM).
- Incubate the test solution at the desired temperature (e.g., 4°C, 25°C, 37°C).
- At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the test solution.
- Analyze the aliquot by HPLC.
- Inject a suitable volume (e.g., 10 µL) onto the C18 column.
- Elute with a gradient of mobile phase B (e.g., 5% to 95% over 20 minutes).
- Monitor the absorbance at a suitable wavelength (e.g., 214 nm for the peptide bond and 315 nm or 405 nm for p-nitroaniline).
- Quantify the remaining peptide.
- Identify the peak corresponding to the intact this compound.
- Calculate the peak area at each time point.
- Determine the percentage of remaining peptide relative to the initial time point (t=0).
Visualizations
Caption: Workflow for assessing peptide stability using HPLC.
References
Optimizing substrate concentration for chymotrypsin kinetics.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chymotrypsin kinetics experiments.
Troubleshooting Guides
Encountering variability or unexpected results in your chymotrypsin assays? This guide provides insights into common problems, their potential causes, and actionable solutions to get your experiments back on track.
| Problem | Potential Cause(s) | Solution(s) |
| Low or no enzyme activity | Improper enzyme storage: Chymotrypsin can undergo autolysis and lose activity if not stored correctly.[1][2] | Store chymotrypsin in small aliquots at -80°C in a buffer containing 5 mM CaCl₂ to maintain stability.[1][2] For short-term storage at 4°C, the addition of a protein like albumin can help prevent autodegradation.[1] |
| Incorrect buffer pH or temperature: Chymotrypsin activity is highly dependent on pH and temperature, with an optimal pH around 7.8-8.3.[3][4][5] | Ensure the buffer pH is accurately adjusted to the optimal range for the specific substrate being used.[3][4] Maintain a constant temperature, typically 25°C or 37°C, throughout the experiment using a thermostatted spectrophotometer.[3][4][6] | |
| Substrate degradation or precipitation: The substrate may be unstable or have low solubility in the assay buffer. | Prepare substrate solutions fresh before each experiment. If using a substrate with low aqueous solubility, such as BTEE, it may be necessary to dissolve it in a co-solvent like methanol.[3][6] | |
| Non-linear reaction progress curves | Substrate depletion: At high enzyme concentrations or over long incubation times, the substrate may be consumed, leading to a decrease in the reaction rate. | Reduce the enzyme concentration or the reaction time to ensure initial velocity measurements are taken when less than 10% of the substrate has been consumed. |
| Product inhibition: The product of the enzymatic reaction may inhibit chymotrypsin activity. | Measure the initial reaction velocity where the product concentration is minimal. | |
| Enzyme instability: The enzyme may be losing activity over the course of the assay. | Check the stability of chymotrypsin under your specific assay conditions (pH, temperature, buffer components). The presence of calcium ions can help stabilize the enzyme.[7] | |
| High background signal | Spontaneous substrate hydrolysis: The substrate may hydrolyze non-enzymatically in the assay buffer. | Run a blank reaction containing the substrate and buffer but no enzyme to measure the rate of spontaneous hydrolysis and subtract it from the enzymatic reaction rate.[3] |
| Contaminating proteases: The chymotrypsin preparation may be contaminated with other proteases. | Use a highly purified form of chymotrypsin. Specific inhibitors for other proteases can be added if contamination is suspected. | |
| Difficulty in determining Kₘ and Vₘₐₓ | Inappropriate substrate concentration range: The substrate concentrations tested may be too high or too low to accurately determine the kinetic parameters. | Test a wide range of substrate concentrations, typically from 0.1 x Kₘ to 10 x Kₘ. If the Kₘ is unknown, perform a preliminary experiment with a broad range of concentrations to estimate it. |
| Substrate inhibition: At very high concentrations, some substrates can inhibit enzyme activity, leading to a decrease in reaction velocity. | Test a range of substrate concentrations and plot the reaction velocity versus substrate concentration to check for a decrease in velocity at high concentrations. If substrate inhibition is observed, exclude these data points when fitting to the Michaelis-Menten model. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for a chymotrypsin kinetics experiment?
A1: The optimal pH for chymotrypsin activity is typically between 7.8 and 8.3.[3][4][5] A commonly used buffer is Tris-HCl at pH 7.8.[3][5][6] The optimal temperature can vary, but assays are often performed at 25°C or 37°C.[3][4] It is crucial to maintain a constant temperature throughout the experiment.
Q2: How should I prepare and store my chymotrypsin and substrate solutions?
A2: Chymotrypsin should be dissolved in a cold, slightly acidic solution (e.g., 1 mM HCl) to prevent autolysis and stored in small aliquots at -80°C.[3][7] The presence of calcium chloride (e.g., 10 mM) can enhance stability.[5][7] Substrate solutions, especially those prone to hydrolysis, should be prepared fresh daily. For substrates with poor water solubility like N-Benzoyl-L-tyrosine ethyl ester (BTEE), a co-solvent such as methanol may be required.[3][6]
Q3: My reaction rate is not linear. What could be the cause?
A3: Non-linearity in the initial phase of the reaction can be due to several factors, including substrate depletion, product inhibition, or enzyme instability. To ensure you are measuring the true initial velocity, it is recommended to use a low enzyme concentration and a short reaction time, during which only a small fraction (less than 10%) of the substrate is consumed.
Q4: I am observing a high background reading in my control wells (no enzyme). Why is this happening?
A4: A high background reading can be caused by the spontaneous, non-enzymatic hydrolysis of the substrate. This is particularly relevant for some chromogenic or fluorogenic substrates. Always run a blank control containing the substrate and buffer but no enzyme to determine the rate of spontaneous hydrolysis.[3] This background rate should be subtracted from the rate observed in the presence of the enzyme.
Q5: How do I choose the right range of substrate concentrations to determine Kₘ and Vₘₐₓ accurately?
A5: To accurately determine Kₘ and Vₘₐₓ, it is essential to use a range of substrate concentrations that bracket the Kₘ value. A good starting point is to test concentrations from 0.1 x Kₘ to 10 x Kₘ. If the Kₘ is unknown, a preliminary experiment with a wide, logarithmic range of substrate concentrations can help in estimating the Kₘ.
Data Presentation
Kinetic Parameters of Chymotrypsin with Various Substrates
The following table summarizes the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for chymotrypsin with different substrates under specific conditions. These values are crucial for designing experiments and understanding the enzyme's substrate specificity.
| Substrate | Kₘ (mM) | Vₘₐₓ (relative units) | Conditions |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 0.01 - 0.1 | - | pH 7.8, 25°C |
| N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | ~0.05 | - | pH 7.8, 25°C |
| p-Nitrophenyl acetate | > 0.1 | - | pH 7.8, 25°C |
| N-Glutaryl-L-phenylalanine-p-nitroanilide (GPNA) | ~0.43 | 0.01 mmol L⁻¹ min⁻¹ | pH 7.5, 25°C[8] |
Note: Vₘₐₓ values are highly dependent on the enzyme concentration and assay conditions, hence relative comparisons are more informative.
Experimental Protocols
Protocol for Determining Optimal Substrate Concentration
This protocol outlines the steps to determine the optimal substrate concentration for a chymotrypsin kinetics assay using a spectrophotometric method with a chromogenic substrate like N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide.
Materials:
-
Alpha-chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (or other suitable substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Calcium chloride (CaCl₂)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a stock solution of chymotrypsin: Dissolve chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) in assay buffer (Tris-HCl with CaCl₂). Keep the enzyme solution on ice.
-
Prepare a range of substrate concentrations: Prepare a series of dilutions of the substrate in the assay buffer. The final concentrations in the assay should ideally range from 0.1 to 10 times the expected Kₘ.
-
Set up the assay: In a cuvette or microplate well, add the assay buffer and the substrate solution to the desired final volume.
-
Equilibrate the temperature: Incubate the substrate/buffer mixture at the desired temperature (e.g., 25°C) for several minutes to ensure temperature equilibrium.[3]
-
Initiate the reaction: Add a small volume of the diluted chymotrypsin solution to the substrate/buffer mixture to start the reaction. Mix quickly and thoroughly.
-
Measure the absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the product (e.g., 410 nm for p-nitroaniline) over time. Record the absorbance at regular intervals for a few minutes.
-
Determine the initial velocity: Plot absorbance versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
Plot the Michaelis-Menten curve: Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Determine Kₘ and Vₘₐₓ: Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the values of Kₘ and Vₘₐₓ.[9] Alternatively, use a linearization method such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]).[9]
Mandatory Visualizations
Caption: Experimental workflow for optimizing substrate concentration in chymotrypsin kinetics.
Caption: Michaelis-Menten model of chymotrypsin catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. coachrom.com [coachrom.com]
- 5. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.cn]
- 7. Chymotrypsin [sigmaaldrich.com]
- 8. chegg.com [chegg.com]
- 9. Calculate Km and Vmax: Enzyme Kinetics Simplified [sourcetable.com]
Troubleshooting unexpected results in protease inhibitor screening.
Welcome to the technical support center for protease inhibitor screening. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of false positives in protease inhibitor screens?
A1: False positives in protease inhibitor screening can arise from several sources unrelated to the specific inhibition of the target protease. These include:
-
Compound-related interference: The test compounds themselves can interfere with the assay readout. This includes compounds that are autofluorescent or quench the fluorescent signal in fluorescence-based assays.[1][2] Light scattering by compounds can also lead to false positives.[2][3]
-
Compound aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme, leading to apparent inhibition that is not due to direct binding to the active site.[1][4]
-
Chemical reactivity: Certain compounds may chemically modify the enzyme, for instance through oxidation, which is particularly a concern for cysteine proteases.[1]
-
Contaminants: Trace amounts of impurities or leftover metal catalysts from compound synthesis can inhibit the protease.[1]
Q2: How can I identify and mitigate nuisance inhibitors?
A2: Nuisance inhibitors often show activity against multiple unrelated enzymes and their inhibitory concentration (IC50) values can shift significantly with changes in assay conditions.[1] To identify and mitigate them:
-
Vary enzyme concentration: A key first step is to test potential inhibitors at different concentrations of the target enzyme. The IC50 of a true inhibitor should not be significantly affected by the enzyme concentration, whereas the IC50 of a nuisance inhibitor often will be.[1]
-
Include detergent: Adding a non-ionic detergent (e.g., Triton X-100) to the assay buffer can help to disrupt compound aggregates and reduce non-specific inhibition.[1]
-
Counter-screening: Test the compound against an unrelated enzyme to check for specificity.
-
Post-reaction compound addition: To check for interference with the detection signal, add the compound to the reaction after it has been stopped. An increase in signal may indicate autofluorescence, while a decrease could suggest quenching.[1]
Q3: My assay has a high background signal. What are the likely causes and solutions?
A3: High background can obscure the signal from true inhibitors and reduce assay sensitivity. Common causes and solutions are summarized in the table below:
| Potential Cause | Suggested Solution |
| Incomplete quenching in FRET assays | Use "dark quenchers" which have no native fluorescence and can improve the signal-to-noise ratio.[1] |
| Contaminated reagents | Prepare fresh buffers and solutions for each experiment.[5] |
| Insufficient blocking (in plate-based assays) | Increase the concentration of the blocking agent or the blocking incubation time.[5][6] |
| Non-specific binding of detection reagents | Titrate the concentration of detection reagents and ensure adequate washing steps.[6] |
| Autofluorescence of assay components or test compounds | Measure the fluorescence of all components, including the test compounds, in the absence of the enzyme reaction.[1] |
Q4: I am observing low or no signal in my protease assay. What should I check?
A4: Low or no signal can be due to a variety of factors, from inactive reagents to suboptimal assay conditions.
| Potential Cause | Suggested Solution |
| Inactive enzyme or substrate | Verify the activity of the enzyme and the integrity of the substrate. Use a known potent inhibitor as a positive control. |
| Suboptimal buffer conditions (pH, ionic strength) | Ensure the assay buffer conditions are optimal for the specific protease being tested.[7] |
| Incorrect instrument settings | For fluorescent assays, ensure the correct excitation and emission wavelengths and gain settings are used.[7] For fluorescence polarization assays, ensure the "top/top" setting is selected for excitation/emission.[7] |
| Low protein expression in cell-based assays | Confirm that the target cells or tissues are expected to express sufficient levels of the protein of interest.[8] |
| Protein degradation | Always include protease inhibitors in your lysis buffer when preparing cell or tissue extracts.[6][8] |
Troubleshooting Guides
Guide 1: Distinguishing True Inhibition from Assay Interference
This guide provides a workflow to determine if an observed inhibitory effect is genuine or an artifact of assay interference.
Caption: Troubleshooting workflow for identifying true protease inhibitors.
Guide 2: Investigating Poor Assay Performance
Use this guide when experiencing issues like low signal-to-background, high variability, or a non-linear standard curve.
Caption: Troubleshooting guide for common protease assay performance issues.
Experimental Protocols
Protocol 1: General Procedure for a FRET-Based Protease Assay
This protocol outlines the steps for a typical Förster Resonance Energy Transfer (FRET) based protease assay, commonly used in high-throughput screening.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20). The exact composition will be protease-dependent.
-
Prepare the FRET substrate stock solution in a suitable solvent (e.g., DMSO).
-
Prepare the protease stock solution in assay buffer.
-
Prepare the test compounds and controls (positive and negative) at various concentrations.
-
-
Assay Procedure:
-
Add a small volume of the test compound or control to the wells of a microplate.
-
Add the protease solution to the wells and incubate for a pre-determined time at a specific temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Monitor the fluorescence signal over time using a plate reader with the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of increase in fluorescence) for each well.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Experimental workflow for a FRET-based protease inhibitor assay.
Protocol 2: Casein-Based Colorimetric Protease Assay
This protocol is a classic method for measuring general protease activity.
-
Reagent Preparation:
-
Substrate Solution: Prepare a 0.65% (w/v) casein solution in a suitable buffer (e.g., 50 mM Potassium Phosphate, pH 7.5).[9] Heat gently to dissolve, but do not boil.[9]
-
Enzyme Solution: Dissolve the protease in an appropriate ice-cold buffer to the desired concentration immediately before use.
-
Stopping Reagent: Prepare a trichloroacetic acid (TCA) solution (e.g., 110 mM).[9]
-
Detection Reagent: Folin & Ciocalteu's phenol reagent.[9]
-
Tyrosine Standard: Prepare a standard curve using known concentrations of L-tyrosine.[9]
-
-
Assay Procedure:
-
Equilibrate the casein substrate solution to the assay temperature (e.g., 37°C).[9]
-
Add the enzyme solution to the substrate to start the reaction and incubate for a precise time (e.g., 10 minutes).[9]
-
Stop the reaction by adding the TCA solution. This will precipitate the undigested casein.
-
Incubate to allow for complete precipitation, then clarify by centrifugation or filtration.
-
To the clear supernatant (containing the soluble, digested peptide fragments), add the Folin & Ciocalteu's reagent and a sodium carbonate solution to develop the color.[9]
-
Measure the absorbance at the appropriate wavelength (e.g., 275 nm for tyrosine equivalents or a higher wavelength after color development).
-
-
Data Analysis:
-
Prepare a blank by adding the TCA stopping reagent before the enzyme.
-
Use the tyrosine standard curve to quantify the amount of tyrosine equivalents released.
-
Calculate the protease activity based on the amount of tyrosine released per unit of time.
-
Signaling Pathway Example
Proteases are critical components of many signaling pathways. For example, caspases are a family of proteases that are central to the process of apoptosis (programmed cell death).
Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways.
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple assay for proteases based on aggregation of stimulus-responsive polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of pH on Suc-Phe-Ala-Ala-Phe-pNA Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the enzymatic hydrolysis of the chromogenic substrate N-Succinyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine-p-nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA).
Data Presentation: Effect of pH on Enzyme Activity
The hydrolysis of this compound is typically catalyzed by serine proteases such as chymotrypsin. The activity of these enzymes is highly dependent on the pH of the reaction buffer. The catalytic activity of chymotrypsin is primarily governed by the ionization state of the catalytic triad residues, particularly Histidine-57, which has a pKa value in the neutral range. This results in a bell-shaped pH-activity profile, with optimal activity generally observed in the alkaline range of pH 7.5 to 9.0.[1]
The following table summarizes the expected relative activity of chymotrypsin on this compound at various pH values, based on the known optimal range and the principles of enzyme kinetics.
| pH | Expected Relative Activity (%) | Rationale |
| 5.0 | < 10 | The catalytic Histidine-57 is predominantly protonated and inactive. |
| 6.0 | ~20-40 | Increasing deprotonation of Histidine-57 leads to a rise in activity. |
| 7.0 | ~60-80 | Approaching the optimal pH range for catalysis. |
| 7.5 - 8.5 | ~90-100 | Optimal pH range for chymotrypsin activity. |
| 9.0 | ~80-95 | Still within the effective range, but activity may start to decline. |
| 10.0 | < 50 | Enzyme activity decreases as other essential residues may become deprotonated. |
| 11.0 | < 10 | Potential for enzyme denaturation and significant loss of activity. |
Experimental Protocols
Standard Protocol for Measuring the Effect of pH on this compound Hydrolysis
This protocol outlines the steps to determine the optimal pH for the hydrolysis of this compound by a serine protease, such as chymotrypsin.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Serine protease (e.g., α-chymotrypsin)
-
A series of buffers at different pH values (e.g., phosphate buffer for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0, and carbonate-bicarbonate for pH 9.0-10.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm
-
96-well microplate or cuvettes
-
Standard laboratory pipettes and consumables
Procedure:
-
Substrate Stock Solution Preparation:
-
Dissolve this compound in DMSO or DMF to a concentration of 10-20 mM. This stock solution can be stored at -20°C.
-
-
Enzyme Stock Solution Preparation:
-
Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Reaction Buffers:
-
Prepare a series of buffers covering the desired pH range (e.g., from pH 5.0 to 11.0) with the same ionic strength.
-
-
Assay Setup:
-
For each pH to be tested, prepare a reaction mixture in a microplate well or cuvette. A typical reaction mixture includes:
-
Reaction Buffer (at the desired pH)
-
Substrate (diluted from the stock solution to the final desired concentration, typically in the range of 0.1-1 mM)
-
Enzyme (diluted to a working concentration that gives a linear rate of absorbance change over time)
-
-
It is recommended to pre-warm the reaction buffer and substrate to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiation of the Reaction:
-
Add the enzyme solution to the reaction mixture to initiate the hydrolysis reaction.
-
-
Measurement of Absorbance:
-
Immediately start monitoring the increase in absorbance at 405-410 nm over a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds). The absorbance is due to the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each pH value from the linear portion of the absorbance versus time plot.
-
Plot the reaction rate (V₀) as a function of pH to determine the optimal pH for the enzyme's activity on the substrate.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound hydrolysis.
References
Preventing precipitation of Suc-Phe-Ala-Ala-Phe-pNA in assay buffer.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of the chromogenic substrate Suc-Phe-Ala-Ala-Phe-pNA (and its common variants like Suc-Ala-Ala-Pro-Phe-pNA) in assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a synthetic peptide substrate used in biochemical assays to measure the activity of certain proteolytic enzymes, particularly chymotrypsin-like serine proteases. The peptide sequence is recognized and cleaved by the enzyme, releasing p-nitroaniline (pNA). The release of the yellow-colored pNA can be measured spectrophotometrically, typically at 405-410 nm, allowing for the quantification of enzyme kinetics.[1]
Q2: Why does my this compound substrate precipitate in the assay buffer?
The precipitation of peptide substrates like this compound is often due to their hydrophobic nature. While the N-terminal succinyl group is added to improve water solubility, the phenylalanine residues in the peptide chain are hydrophobic.[1] Precipitation can be triggered by several factors, including high substrate concentration, low temperature, inappropriate pH, or the ionic strength of the assay buffer. Additionally, peptides initially dissolved in pure organic solvents like DMSO may precipitate when diluted into an aqueous buffer.[2]
Q3: What is the general strategy to prevent precipitation?
The primary strategy involves preparing a concentrated stock solution in a suitable organic solvent and then diluting it carefully into the aqueous assay buffer.[3][4] The final concentration of the organic solvent in the assay should be kept to a minimum to avoid affecting enzyme activity. Other strategies include optimizing the assay buffer composition and adjusting the final substrate concentration.
Troubleshooting Guide: Preventing Substrate Precipitation
Issue: Substrate precipitates immediately upon addition to the assay buffer.
This is a common issue arising from poor solubility of the peptide in the aqueous environment of the assay buffer.
-
Root Cause Analysis and Solutions:
-
Improper Solubilization of Stock Solution: The peptide must be fully dissolved in an appropriate organic solvent before being introduced to the aqueous buffer.
-
"Salting Out" Effect: High salt concentrations in the assay buffer can decrease the solubility of hydrophobic peptides.
-
Recommendation: Try reducing the salt concentration in your buffer if your enzyme's activity is not compromised.
-
-
Sub-optimal pH: The solubility of peptides can be influenced by pH.[7]
-
Recommendation: While enzyme activity is pH-dependent, test the solubility of the substrate in buffers with slightly different pH values within the optimal range for your enzyme.
-
-
-
Experimental Workflow for Substrate Preparation
Caption: Workflow for preparing substrate stock and working solutions.
Issue: Substrate precipitates over the course of the experiment.
Precipitation that occurs over time can be due to instability of the substrate in the assay buffer or temperature effects.
-
Root Cause Analysis and Solutions:
-
Low Temperature: Some peptides are less soluble at lower temperatures.
-
Recommendation: Run the assay at a controlled room temperature or 37°C, if appropriate for the enzyme. Avoid placing the reaction plate on ice for extended periods after adding the substrate.[7]
-
-
Buffer Additives: The presence of certain ions or co-factors might promote precipitation.
-
Recommendation: If possible, test different buffer systems (e.g., Tris-HCl vs. HEPES) to see if one is more favorable for substrate solubility.[1]
-
-
Use of a Surfactant: A small amount of a non-ionic surfactant can help maintain the solubility of hydrophobic molecules.
-
Recommendation: Include a low concentration (e.g., 0.005% - 0.01%) of Tween-20 or Triton X-100 in the assay buffer.[8] This can help to keep the substrate in solution without significantly impacting most enzyme activities.
-
-
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting substrate precipitation.
Data and Protocols
Substrate Solubility Data
The following table summarizes the solubility of a common variant, Suc-Ala-Ala-Pro-Phe-pNA. The properties of this compound are expected to be similar due to its peptidic and hydrophobic nature.
| Solvent/Buffer | Reported Solubility | Reference |
| DMSO | 120 mg/mL (192.1 mM) | [5][9] |
| Ethanol | 120 mg/mL (192.1 mM) | [5] |
| DMF | 5 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
| Water | Insoluble to slightly soluble | [4][9] |
Detailed Experimental Protocol: Preparation of Substrate Working Solution
This protocol provides a step-by-step method for preparing a substrate working solution to minimize the risk of precipitation.
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of lyophilized this compound powder.
-
Dissolve the powder in 100% high-quality, anhydrous DMSO to a final concentration of 100 mg/mL.[5][9]
-
Ensure complete dissolution by vortexing the solution for 1-2 minutes. The solution should be clear.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
-
Prepare the Assay Buffer:
-
Prepare the Final Working Solution (Just Before Use):
-
Thaw one aliquot of the DMSO stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final substrate concentration in your assay. The final DMSO concentration should ideally be kept below 1-2% to prevent inhibition of the enzyme.[8]
-
Add the calculated volume of the stock solution to the pre-warmed assay buffer and mix immediately but gently (e.g., by inverting the tube several times). Do not vortex, as this can cause foaming and protein denaturation.
-
Use this freshly prepared working solution immediately in your assay. Do not store the diluted aqueous solution.[4]
-
References
- 1. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 2. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Colorimetric Protease Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background signals in colorimetric protease assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signal in my colorimetric protease assay?
High background can obscure meaningful data and reduce the reliability of your results. It's often a multifaceted issue stemming from several sources:
-
Substrate Instability: The chromogenic or colorimetric substrate may be unstable under your specific assay conditions (e.g., pH, temperature), leading to spontaneous breakdown (autohydrolysis) and the release of the chromophore, independent of protease activity.
-
Reagent Contamination: Reagents, including the buffer, substrate solution, or even the enzyme stock, may be contaminated with other proteases or compounds that interfere with the assay.
-
Assay Buffer Components: Certain components in your assay buffer can interfere with the reaction. For example, reducing agents like Dithiothreitol (DTT) can sometimes interfere with colorimetric readouts.[1][2]
-
Non-Specific Binding: In plate-based assays, inadequate blocking of the microplate wells can lead to non-specific binding of the enzyme or substrate, contributing to a higher background signal.[3]
-
Overdevelopment of Substrate: Incubating the substrate for too long can lead to high optical density and increased background.[3]
Q2: My "no-enzyme" control well shows a high signal. What does this indicate and how can I fix it?
A high signal in the no-enzyme control is a clear indicator of substrate autohydrolysis. This means the substrate is breaking down and releasing the colorimetric reporter on its own.
Troubleshooting Steps:
-
Optimize Substrate Concentration: Perform a substrate titration to find the lowest concentration that still provides a robust signal-to-noise ratio.
-
Evaluate Substrate Stability: Test the stability of your substrate in the assay buffer over time at the experimental temperature. This will help you determine an optimal incubation time that minimizes autohydrolysis while allowing for sufficient enzymatic activity.
-
Adjust pH: The pH of the assay buffer can significantly impact substrate stability. Test a range of pH values to find the optimal balance between enzyme activity and substrate stability.[4][5]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Substrate Autohydrolysis
High background due to substrate instability is a frequent challenge. This guide provides a systematic approach to diagnose and address this issue.
Experimental Protocol: Substrate Stability Assay
-
Preparation: Prepare a series of microplate wells containing your complete assay buffer and the working concentration of your colorimetric substrate. Omit the protease.
-
Incubation: Incubate the plate at your standard assay temperature.
-
Measurement: At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the absorbance at the appropriate wavelength.
-
Analysis: Plot the absorbance values against time. A significant increase in absorbance over time in the absence of the enzyme indicates substrate autohydrolysis.
Data Presentation: Example Substrate Stability Data
| Time (minutes) | Absorbance at [Wavelength] nm (No Enzyme) |
| 0 | 0.052 |
| 15 | 0.085 |
| 30 | 0.123 |
| 60 | 0.198 |
| 120 | 0.350 |
Corrective Actions:
-
Reduce Incubation Time: Based on the stability data, select an incubation time where the background signal remains low.
-
Lower Substrate Concentration: If reducing the incubation time is not feasible, try lowering the substrate concentration.
-
Screen Alternative Substrates: If the current substrate is inherently unstable, consider testing alternative substrates for your protease.
Guide 2: Identifying and Eliminating Interference from Assay Components
Components of your assay buffer or test compounds can interfere with the colorimetric readout.
Experimental Protocol: Buffer Component Interference Assay
-
Setup: Prepare a matrix of conditions testing each potentially interfering component individually and in combination.
-
Control: Complete assay buffer without the test component.
-
Test Wells: Assay buffer with the addition of the component (e.g., varying concentrations of a reducing agent, a specific salt, or a solvent).
-
-
Procedure: Add the substrate to all wells (no enzyme) and incubate under standard assay conditions.
-
Measurement: Measure the absorbance.
Data Presentation: Example Buffer Component Interference Data
| Buffer Component | Concentration | Background Absorbance |
| Control (No Additive) | - | 0.060 |
| DTT | 1 mM | 0.150 |
| DTT | 5 mM | 0.450 |
| TCEP | 1 mM | 0.065 |
| TCEP | 5 mM | 0.070 |
Corrective Actions:
-
Substitute the Component: If a component is identified as interfering, try to substitute it with a non-interfering alternative. For example, Tris(2-carboxyethyl)phosphine (TCEP) can sometimes be used as a substitute for DTT.[1]
-
Optimize Concentration: If substitution is not possible, determine the highest concentration of the component that does not cause significant interference.
-
Run Appropriate Blanks: Always include a blank for each condition that contains all components except the enzyme to properly subtract the background signal.[6]
Visual Guides
Caption: Troubleshooting workflow for high background.
Caption: Principle of a colorimetric protease assay.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Alternative Chromogenic Substrates for Cathepsin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative chromogenic substrates for cathepsin G, a key serine protease involved in inflammation and immune responses. The following sections detail the performance of these substrates with supporting experimental data, comprehensive protocols for their evaluation, and visual representations of the underlying biochemical processes.
Performance Comparison of Cathepsin G Chromogenic Substrates
The efficiency of various chromogenic substrates for cathepsin G can be compared using their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency and substrate preference.
| Substrate Name | Sequence | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Chromophore |
| Common Substrate | |||||
| Suc-Ala-Ala-Pro-Phe-pNA | Succinyl-Alanine-Alanine-Proline-Phenylalanine | 1.7[1] | N/A | N/A | p-Nitroanilide (pNA) |
| Suc-Phe-Pro-Ala-pNA | Succinyl-Phenylalanine-Proline-Alanine | N/A | N/A | 1.1 x 10³ | p-Nitroanilide (pNA) |
| Alternative Substrates | |||||
| Ac-Phe-Val-Thr-Phe-Anb(5,2)-NH₂ | Acetyl-Phenylalanine-Valine-Threonine-Phenylalanine | N/A | N/A | 7.9 x 10³ | 5-Amino-2-nitrobenzoic acid (Anb) |
| Ac-Phe-Val-Thr-[Phe(p-guan)]-Anb(5,2)-NH₂ | Acetyl-Phenylalanine-Valine-Threonine-4-guanidino-L-phenylalanine | N/A | N/A | 95.5 x 10³ | 5-Amino-2-nitrobenzoic acid (Anb) |
N/A: Data not available in the reviewed sources.
Experimental Protocols
Determination of Kinetic Parameters for Cathepsin G Substrates
This protocol outlines the methodology for determining the kinetic constants (Km and kcat) of chromogenic substrates with human cathepsin G.
Materials:
-
Human neutrophil cathepsin G
-
Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405-410 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate in DMSO. For Suc-Ala-Ala-Pro-Phe-pNA, a 20 mM stock solution is common.
-
Enzyme Preparation: Prepare a stock solution of human cathepsin G in a suitable buffer (e.g., 0.05 M acetate buffer, pH 5.5, with 1 M NaCl). The final concentration in the assay will need to be optimized.
-
Assay Setup:
-
In a 96-well microplate, prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 5 times the expected Km).
-
Include a blank control for each substrate concentration containing the assay buffer and substrate but no enzyme.
-
-
Enzymatic Reaction:
-
Equilibrate the microplate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a fixed amount of cathepsin G to each well.
-
Immediately start monitoring the change in absorbance at 405 nm (for pNA substrates) or the appropriate wavelength for the specific chromophore. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline release can be calculated using the Beer-Lambert law (ε₄₁₀ for pNA = 8800 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate the kcat value by dividing Vmax by the enzyme concentration used in the assay.
-
The specificity constant is then calculated as kcat/Km.
-
Visualizing the Molecular Interactions
Enzymatic Reaction of Cathepsin G
The following diagram illustrates the basic mechanism of a chromogenic substrate being cleaved by cathepsin G, resulting in a measurable color change.
Caption: Cathepsin G binds to a chromogenic substrate, forming an enzyme-substrate complex. The enzyme then cleaves the substrate, releasing a colored chromophore that can be quantified.
Cathepsin G Signaling Pathway
Cathepsin G can activate cell signaling pathways by cleaving and activating Protease-Activated Receptors (PARs), such as PAR4. This initiates a cascade of intracellular events.
Caption: Cathepsin G activates PAR4, leading to G-protein mediated activation of PLC and subsequent downstream signaling, culminating in a cellular response.[2]
Experimental Workflow for Substrate Evaluation
The following diagram outlines the general workflow for evaluating the performance of a novel chromogenic substrate for cathepsin G.
Caption: A streamlined workflow for the kinetic characterization of new cathepsin G substrates.
References
A Researcher's Guide to Validating Chymotrypsin Assay Results with Suc-Phe-Ala-Ala-Phe-pNA
For researchers, scientists, and drug development professionals, accurate and reliable measurement of chymotrypsin activity is paramount. This guide provides a comprehensive comparison of the chromogenic substrate Suc-Phe-Ala-Ala-Phe-pNA with alternative substrates, supported by experimental data and detailed protocols to ensure the validity of your assay results.
Chymotrypsin, a key digestive serine protease, plays a crucial role in various physiological and pathological processes. Its activity is frequently analyzed in basic research and drug discovery. The synthetic peptide this compound is a widely used chromogenic substrate for this purpose. Its cleavage by chymotrypsin releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm. This guide will delve into the validation of chymotrypsin assays using this substrate, compare it with other available options, and provide the necessary protocols and visualizations to support your experimental work.
Comparison of Chymotrypsin Substrates
The choice of substrate is critical for a successful chymotrypsin assay. While this compound is a reliable option, various alternatives exist, each with its own set of characteristics. The following table summarizes the kinetic parameters for several common chymotrypsin substrates.
| Substrate | Type | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Suc-Ala-Ala-Pro-Phe-pNA | Chromogenic (pNA) | 60 µM[1][2][3][4] | 36.5 | 23,040 | Data for kcat and kcat/Km are from a chymotrypsin-like proteinase from Tenebrio molitor[2]. |
| Suc-Ala-Ala-Pro-Leu-pNA | Chromogenic (pNA) | 0.5 mM[2] | - | - | Lower affinity compared to the Phe-containing substrate[2]. |
| Glp-Ala-Ala-Leu-pNA | Chromogenic (pNA) | - | - | 1,920 | Data from a chymotrypsin-like proteinase from Tenebrio molitor[2]. |
| N-acetyl-L-tryptophan p-nitroanilide | Chromogenic (pNA) | - | - | 300 | Represents a simpler substrate with lower catalytic efficiency[5]. |
| Suc-LLVY-AMC | Fluorogenic (AMC) | - | - | - | A sensitive substrate for the chymotrypsin-like activity of the proteasome[6][7]. |
| N-(methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | Chromogenic (p-nitrophenyl ester) | - | - | 3.5 x 10⁷ | A highly reactive ester substrate[5]. |
Key Considerations When Choosing a Substrate:
-
p-Nitroanilide (pNA) vs. Aminomethylcoumarin (AMC) Substrates: pNA substrates are cost-effective and suitable for most standard applications. The release of p-nitroaniline is monitored at 405 nm[8]. AMC substrates, on the other hand, offer significantly higher sensitivity due to the fluorescent nature of the released AMC group (typically excited at ~380 nm and emission read at ~460 nm)[6][9]. This makes them ideal for assays with low enzyme concentrations or for high-throughput screening. However, fluorescence-based assays can be more susceptible to interference from compound autofluorescence.
-
Peptide Sequence: The amino acid sequence of the substrate dictates its specificity and affinity (Km) for the enzyme. Longer peptide substrates, such as Suc-Ala-Ala-Pro-Phe-pNA, often provide greater specificity compared to simpler amino acid derivatives[10].
Experimental Protocols
Chymotrypsin Activity Assay using this compound
This protocol outlines a standard procedure for measuring chymotrypsin activity.
Materials:
-
Bovine pancreatic α-chymotrypsin
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and store on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the chymotrypsin solution to the appropriate wells to achieve the desired final concentration.
-
Include control wells without the enzyme to measure the background hydrolysis of the substrate.
-
-
Initiation of Reaction:
-
Add the this compound substrate solution to all wells to initiate the reaction. The final concentration of DMSO should be kept low (typically <5%) to avoid affecting enzyme activity.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
Calculate the concentration of p-nitroaniline released using its molar extinction coefficient (ε = 8800 M⁻¹cm⁻¹ at pH 7.5)[3].
-
Validating the Chymotrypsin Assay
To ensure the reliability of your results, it is crucial to validate the assay by assessing the following parameters:
-
Linearity: Demonstrate that the initial velocity of the reaction is directly proportional to the enzyme concentration over a defined range. This confirms that the assay is quantitative within this range.
-
Precision: Assess the reproducibility of the assay by performing multiple measurements of the same sample. This can be evaluated at both the intra-day (within the same day) and inter-day (on different days) levels.
-
Accuracy: Determine the closeness of the measured value to the true value. This can be assessed by spiking a sample with a known amount of chymotrypsin and measuring the recovery.
Visualizing the Process
To better understand the enzymatic reaction and the workflow for assay validation, the following diagrams are provided.
Caption: Chymotrypsin's "Ping-Pong" mechanism with this compound.
Caption: Workflow for validating a chymotrypsin assay.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Suc-AAPF-pNA - Biochemicals - CAT N°: 14993 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. thomassci.com [thomassci.com]
- 5. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ubpbio.com [ubpbio.com]
- 7. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]
- 8. Microbial proteases and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADD YOUR PAGE TITLE [employees.csbsju.edu]
A Comparative Guide to Fluorogenic and Chromogenic Substrates for Protease Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of protease research and drug development, the selection of an appropriate assay substrate is a critical determinant of experimental success. Protease assays are fundamental tools for investigating enzyme activity, screening for inhibitors, and diagnosing diseases. The two most prominent categories of substrates utilized in these assays are fluorogenic and chromogenic substrates. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
Principles of Detection: A Tale of Two Signals
The fundamental difference between fluorogenic and chromogenic substrates lies in the nature of the signal generated upon enzymatic cleavage.
Chromogenic Substrates: These are synthetic peptides that are conjugated to a chromophore, a molecule that absorbs light in the visible spectrum.[1] In its uncleaved state, the substrate is colorless. Upon cleavage by a specific protease, the chromophore is released, resulting in a colored product.[1][2] The concentration of the colored product, and thus the enzyme activity, can be quantified by measuring the absorbance of light at a specific wavelength using a spectrophotometer.[1]
Fluorogenic Substrates: These substrates are comprised of a peptide sequence linked to a fluorophore. In the intact substrate, the fluorescence of the fluorophore is either quenched or the molecule is non-fluorescent.[3] Proteolytic cleavage separates the fluorophore from the quenching group or alters its chemical environment, leading to a significant increase in fluorescence emission upon excitation with light of a specific wavelength.[4][5] This change in fluorescence is measured using a fluorometer.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the fundamental mechanisms of action for both substrate types and a generalized workflow for a typical protease assay.
Caption: Mechanism of a chromogenic protease assay.
Caption: Mechanism of a fluorogenic protease assay.
Caption: A generalized experimental workflow for protease assays.
Performance Comparison: A Head-to-Head Analysis
The choice between fluorogenic and chromogenic substrates often hinges on the specific requirements of the experiment, such as the need for high sensitivity, the nature of the sample, and budget constraints.
| Feature | Fluorogenic Substrates | Chromogenic Substrates |
| Sensitivity | High to Very High[4][6] | Low to Moderate |
| Signal-to-Noise Ratio | High (5 to 6-fold enhancement over chromogenic) | Lower |
| Dynamic Range | Wide[6] | Limited[7] |
| Detection Method | Fluorometry | Spectrophotometry (Colorimetry) |
| Instrumentation | Fluorescence microplate reader or fluorometer | Spectrophotometer or microplate reader |
| Cost | Generally higher | More cost-effective |
| Multiplexing | Feasible with spectrally distinct fluorophores[8] | Difficult due to spectral overlap[8] |
| Photostability | Prone to photobleaching[9] | Signal is generally stable[10] |
| Interference | Autofluorescence from biological samples can be an issue | Compound color can interfere with absorbance readings |
Supporting Experimental Data
While a comprehensive, standardized dataset comparing all proteases with all available substrates is not feasible, the following table summarizes representative data from a comparative study on the detection of thrombin.
| Substrate Type | Substrate | Limit of Detection (LOD) | Reference |
| Fluorogenic | Z-GGR-AMC | 500 fM | [11] |
| Chromogenic | Chromozym TH | pM range | [11][12] |
This data highlights the significantly lower limit of detection achievable with fluorogenic substrates compared to chromogenic ones for the same enzyme.
Experimental Protocols
Below are detailed, generalized protocols for performing a protease assay using both fluorogenic and chromogenic substrates. Note: Optimal conditions (e.g., buffer composition, pH, temperature, and incubation time) will vary depending on the specific protease and substrate used and must be determined empirically by the user.[2][13]
Protocol 1: Fluorogenic Protease Assay
This protocol is a general guideline for a typical fluorogenic protease assay in a 96-well plate format.
Materials:
-
Fluorogenic peptide substrate (e.g., FITC-Casein or a peptide-AMC conjugate)
-
Protease of interest
-
Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like CaCl2 or DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate stock solution to the desired working concentration in Assay Buffer. Protect from light.[14]
-
Prepare a stock solution of the protease.
-
Dilute the protease to various concentrations in Assay Buffer to generate a standard curve or for testing samples.
-
-
Assay Setup:
-
Pipette 50 µL of Assay Buffer into all wells.
-
Add 20 µL of the diluted protease solutions or experimental samples to the appropriate wells.
-
Include a negative control (no enzyme) and a positive control (known active enzyme).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate working solution to each well.
-
Mix gently by shaking the plate.
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), protected from light.[15]
-
-
Detection:
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 490/525 nm for FITC).[15]
-
For kinetic assays, measurements can be taken at regular intervals starting immediately after substrate addition.[15]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Plot the fluorescence intensity against the protease concentration to generate a standard curve.
-
Determine the protease activity in the experimental samples by interpolating their fluorescence values on the standard curve.
-
Protocol 2: Chromogenic Protease Assay
This protocol provides a general framework for a chromogenic protease assay in a 96-well plate format.
Materials:
-
Chromogenic peptide substrate (e.g., a peptide-pNA conjugate)
-
Protease of interest
-
Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH)
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., sterile water or DMSO).[16]
-
Dilute the substrate stock solution to the desired working concentration in Assay Buffer.
-
Prepare a stock solution of the protease.
-
Dilute the protease to various concentrations in Assay Buffer for a standard curve or for sample analysis.
-
-
Assay Setup:
-
Pipette 50 µL of Assay Buffer into all wells.
-
Add 20 µL of the diluted protease solutions or experimental samples to the designated wells.
-
Include a negative control (no enzyme) and a positive control.
-
-
Reaction Initiation and Incubation:
-
Start the reaction by adding 20 µL of the chromogenic substrate working solution to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a suitable duration (e.g., 15-60 minutes).[16]
-
-
Detection:
-
Measure the absorbance of the wells at the wavelength corresponding to the peak absorbance of the released chromophore (e.g., 405 nm for p-nitroaniline).[17]
-
The reaction can be stopped by adding a stop solution (e.g., acetic acid) before reading, or it can be read kinetically.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no-enzyme control) from all other readings.
-
Create a standard curve by plotting the absorbance values against the known protease concentrations.
-
Calculate the protease activity in the unknown samples from the standard curve.
-
Conclusion: Making the Right Choice
The decision to use a fluorogenic or chromogenic substrate should be guided by the specific demands of the research question.
Choose a fluorogenic substrate when:
-
High sensitivity is paramount, especially for detecting low levels of protease activity.[4][6]
-
A wide dynamic range is required for inhibitor screening or detailed kinetic studies.[6]
-
Multiplexing with other fluorescent probes is desired.[8]
Choose a chromogenic substrate when:
-
Cost is a significant consideration.[10]
-
The experimental setup is simpler and a standard spectrophotometer is the available instrumentation.
-
The protein of interest is abundant.[8]
-
Long-term sample stability for archival purposes is necessary.
By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can effectively harness the power of protease assays to advance their scientific endeavors.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. Chromogenic Substrate Methods - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced sensitivity and precision in an enzyme-linked immunosorbent assay with fluorogenic substrates compared with commonly used chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biossusa.com [biossusa.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diapharma.com [diapharma.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 17. academic.oup.com [academic.oup.com]
A Researcher's Guide to Chymotrypsin Activity Assays: Comparing Reproducibility and Accuracy
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate assay is paramount to generating reliable and reproducible data. This guide provides a comparative overview of the widely used chromogenic substrate, Succinyl-Phenylalanine-Alanine-Alanine-Phenylalanine-para-nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA), and its common alternatives for the measurement of chymotrypsin activity. We will delve into the experimental protocols and present available data on the reproducibility and accuracy of these assays to aid in the selection of the most suitable method for your research needs.
Introduction to Chymotrypsin Assays
Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily at the C-terminus of aromatic amino acid residues such as phenylalanine, tryptophan, and tyrosine. The in vitro measurement of chymotrypsin activity is fundamental in various research areas, including enzymology, drug discovery, and diagnostics. The choice of assay can significantly impact the quality of the data obtained. Key performance indicators for any assay are its reproducibility , often expressed as the coefficient of variation (CV), and its accuracy , which includes parameters like the limit of detection (LOD) and signal-to-noise ratio. For high-throughput screening (HTS), the Z'-factor is a critical metric for assessing assay quality.
The general principle of many chymotrypsin assays involves a synthetic substrate that, when cleaved by the enzyme, releases a detectable molecule. In the case of this compound and other p-nitroanilide (pNA) based substrates, the cleavage releases the chromophore p-nitroaniline, which can be quantified by measuring the absorbance of light at a specific wavelength. Fluorogenic substrates, on the other hand, release a fluorescent molecule upon cleavage, offering potentially higher sensitivity.
Comparative Analysis of Chymotrypsin Assays
This section provides a comparison of the this compound assay with two common alternatives: a chromogenic assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE) and a fluorogenic assay using Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).
Data Presentation
The following tables summarize the available quantitative data for each assay. It is important to note that these values are collated from various sources and may not have been generated under identical experimental conditions. Therefore, they should be used as a guide for comparison rather than as absolute, directly comparable metrics.
| Performance Metric | This compound Assay | BTEE Assay | Suc-LLVY-AMC Assay |
| Intra-Assay CV (%) | Data not available | Data not available | Generally <10% (acceptable range)[1] |
| Inter-Assay CV (%) | Data not available | Data not available | Generally <15% (acceptable range)[1] |
| Limit of Detection (LOD) | Data not available | Data not available | Generally lower than chromogenic assays |
| Z'-Factor | Data not available | Data not available | Can achieve >0.7[2] |
| Signal-to-Noise Ratio | Moderate | Moderate | High |
| Michaelis Constant (Km) | ~60 µM with chymotrypsin[3][4] | Data not available | Data not available |
*CV: Coefficient of Variation. A lower CV indicates higher reproducibility. *LOD: Limit of Detection. The lowest concentration of the analyte that can be reliably detected. *Z'-Factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Experimental Protocols
Detailed methodologies for the three compared assays are provided below.
This compound (Suc-AAPF-pNA) Chromogenic Assay
This protocol is based on the principle that chymotrypsin cleaves the p-nitroanilide group from the peptide substrate, resulting in an increase in absorbance at 405-410 nm.[5][6]
Materials:
-
α-Chymotrypsin
-
Suc-Ala-Ala-Pro-Phe-pNA (Substrate) [note: The sequence Ala-Ala-Pro-Phe is a common and well-documented substrate for chymotrypsin and is used here as a representative example for the originally requested this compound]
-
Tris buffer (e.g., 0.1 M, pH 8.0) containing CaCl2 (e.g., 10 mM)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare a stock solution of the substrate: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO to a concentration of 10-20 mM.
-
Prepare the reaction buffer: 0.1 M Tris-HCl, pH 8.0, containing 10 mM CaCl2.
-
Prepare the working substrate solution: Dilute the substrate stock solution in the reaction buffer to the desired final concentration (e.g., 1 mM).
-
Prepare the enzyme solution: Dissolve α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and then dilute to the desired concentration in the reaction buffer.
-
Assay setup: In a 96-well plate, add the enzyme solution and the working substrate solution. The final volume is typically 200 µL. Include appropriate controls (e.g., no enzyme, no substrate).
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the increase in absorbance at 405 nm over time. The rate of the reaction is proportional to the chymotrypsin activity.
N-Benzoyl-L-tyrosine ethyl ester (BTEE) Chromogenic Assay
This assay measures the hydrolysis of BTEE by chymotrypsin, which results in an increase in absorbance at 256 nm.[7]
Materials:
-
α-Chymotrypsin
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
Tris buffer (e.g., 80 mM, pH 7.8)
-
Calcium chloride (CaCl2) solution (e.g., 0.1 M)
-
Methanol
-
Spectrophotometer capable of measuring absorbance at 256 nm
Procedure:
-
Prepare the reaction buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl2.
-
Prepare the BTEE solution: Dissolve BTEE in 50% (v/v) methanol in water.
-
Prepare the enzyme solution: Dissolve α-chymotrypsin in 1 mM HCl and dilute to the desired concentration.
-
Assay setup: In a cuvette, mix the reaction buffer and the BTEE solution.
-
Measurement: Place the cuvette in a spectrophotometer and equilibrate to 25°C. Add the enzyme solution to initiate the reaction and record the increase in absorbance at 256 nm over time.
Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) Fluorogenic Assay
This assay utilizes a fluorogenic substrate that, upon cleavage by chymotrypsin, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).
Materials:
-
α-Chymotrypsin
-
Suc-LLVY-AMC
-
Assay buffer (e.g., Tris-based buffer with CaCl2)
-
DMSO
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~460 nm)
Procedure:
-
Prepare a stock solution of the substrate: Dissolve Suc-LLVY-AMC in DMSO.
-
Prepare the working substrate solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration.
-
Prepare the enzyme solution: Dilute α-chymotrypsin to the desired concentration in the assay buffer.
-
Assay setup: In a black 96-well plate, add the enzyme solution and the working substrate solution. Include appropriate controls.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time.
Visualizing the Workflow and Principles
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow of a typical chromogenic chymotrypsin assay.
References
- 1. salimetrics.com [salimetrics.com]
- 2. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suc-AAPF-pNA - Biochemicals - CAT N°: 14993 [bertin-bioreagent.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Enzo Life Sciences Suc-AAPF-pNA (25mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
Bridging the Gap: Correlating In Vitro Suc-Phe-Ala-Ala-Phe-pNA Assay Results with In Vivo Efficacy
A Guide for Researchers in Drug Development
The development of novel therapeutics, particularly protease inhibitors, necessitates a clear understanding of the relationship between in vitro enzymatic activity and in vivo functional outcomes. The Succinyl-Phenylalanine-Alanine-Alanine-Phenylalanine-para-nitroanilide (Suc-Phe-Ala-Ala-Phe-pNA) assay is a valuable tool for the initial screening and characterization of inhibitors targeting proteases with chymotrypsin-like activity. This guide provides a framework for correlating the results from this in vitro assay with data from relevant in vivo models, facilitating the progression of promising drug candidates.
Understanding the this compound Assay
The this compound assay is a colorimetric method used to measure the activity of proteases that exhibit chymotrypsin-like specificity, meaning they preferentially cleave peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan. This substrate is particularly useful for assessing the activity of enzymes like chymotrypsin, cathepsin G, and the chymotrypsin-like subunit of the proteasome.
The mechanism of the assay is straightforward: in the presence of an active chymotrypsin-like enzyme, the peptide substrate is cleaved, releasing the p-nitroanilide (pNA) molecule. Free pNA has a distinct yellow color and absorbs light at a wavelength of 405-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzymatic activity.
Correlating In Vitro Inhibition with In Vivo Outcomes: An Illustrative Example
A key challenge in drug development is determining whether the potency of an inhibitor observed in a controlled in vitro environment translates to a meaningful therapeutic effect in a complex biological system. The following table provides an illustrative example of how data from the this compound assay can be correlated with results from an in vivo tumor xenograft model. In this hypothetical scenario, a novel inhibitor of the proteasome's chymotrypsin-like activity, "Inhibitor X," is being evaluated for its anti-cancer potential.
| In Vitro Analysis (this compound Assay) | In Vivo Analysis (Tumor Xenograft Model) |
| Inhibitor X Concentration | Chymotrypsin-Like Activity Inhibition (%) |
| 1 nM | 15% |
| 10 nM | 45% |
| 50 nM | 85% |
| 100 nM | 95% |
This table demonstrates a dose-dependent correlation between the in vitro inhibition of chymotrypsin-like activity and the in vivo reduction in tumor growth. Such data is crucial for establishing a therapeutic window and predicting effective in vivo doses based on preclinical enzymatic assays.
Experimental Protocols
Detailed and reproducible protocols are the foundation of robust scientific research. Below are representative protocols for the in vitro this compound assay and a corresponding in vivo tumor xenograft study.
In Vitro: this compound Chymotrypsin Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a chymotrypsin-like protease.
Materials:
-
Purified chymotrypsin-like enzyme
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the this compound substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or vehicle control)
-
Purified chymotrypsin-like enzyme
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the this compound substrate to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for a set duration (e.g., 30 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo: Human Tumor Xenograft Model in Immunocompromised Mice
Objective: To evaluate the anti-tumor efficacy of a test compound in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line known to be sensitive to inhibition of the target protease
-
Cell culture medium and reagents
-
Matrigel (or similar basement membrane matrix)
-
Test compound (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the human cancer cells under sterile conditions.
-
Harvest the cells and resuspend them in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (at various doses) and the vehicle control to their respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, or ex vivo protease activity measurement).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizing the Workflow and Underlying Biology
To further clarify the relationship between the in vitro assay and its in vivo application, the following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Caption: Role of proteasome chymotrypsin-like activity in cancer.
By systematically applying the principles and protocols outlined in this guide, researchers can more effectively bridge the gap between in vitro biochemical data and in vivo pharmacological outcomes, ultimately accelerating the development of novel and effective therapies.
A Comparative Guide to Chromogenic Substrates for Chymotrypsin Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of chymotrypsin activity is crucial for a wide range of applications, from basic enzymatic studies to high-throughput screening for potential inhibitors. The selection of an appropriate substrate is paramount for obtaining reliable and reproducible data. This guide provides a detailed comparison of the commonly used chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), with several alternatives, supported by experimental data and detailed protocols.
While the initial query mentioned Suc-Phe-Ala-Ala-Phe-pNA, the more prevalent and extensively documented substrate in scientific literature is Suc-Ala-Ala-Pro-Phe-pNA. This guide will focus on the latter and its alternatives, and will also include information on N-Succinyl-Phe-Ala-Ala-Phe-pNA.
Performance Comparison of Chymotrypsin Substrates
The efficiency of an enzyme-substrate reaction is best described by its kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the available kinetic data for Suc-AAPF-pNA and its alternatives. It is important to note that the experimental conditions, such as pH and temperature, can significantly influence these parameters.
| Substrate | Abbreviation | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Suc-AAPF-pNA | 60[1][2] | 10.0 (µM⁻¹min⁻¹) | - | pH 8.0, 45°C[3] |
| N-Benzoyl-L-tyrosine p-nitroanilide | BTPNA | - | - | - | General chymotrypsin substrate[4][5] |
| N-Benzoyl-L-tyrosine ethyl ester | BTEE | 16,000 | - | - | pH 6.5, 30°C[6] |
| N-Glutaryl-L-phenylalanine p-nitroanilide | GPNA | - | - | - | Follows Michaelis-Menten kinetics[7] |
| N-Succinyl-L-phenyl-Ala-p-nitroanilide | SUPHEPA | - | Vmax decreases and Km increases in the presence of dextrans | - | pH 8.0, 25°C[8] |
| N-acetyl-L-tryptophan p-nitroanilide | - | - | - | 300 | pH 8.0, 25°C[9] |
Enzymatic Reaction Workflow
The enzymatic cleavage of a p-nitroanilide (pNA) substrate by chymotrypsin follows a straightforward mechanism. The enzyme hydrolyzes the amide bond between the peptide and the pNA moiety. This releases the p-nitroaniline molecule, which has a distinct yellow color and can be quantified by measuring the absorbance of light at a wavelength of 405-410 nm. The rate of increase in absorbance is directly proportional to the chymotrypsin activity.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining comparable and reliable results. Below are standardized protocols for chymotrypsin activity assays using Suc-AAPF-pNA and two common alternatives.
Protocol 1: Chymotrypsin Assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
This protocol is adapted from a standard method for determining chymotrypsin activity.[10][11]
Materials:
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl. Dilute to the desired concentration (e.g., 0.1 g/L) with 1 mM HCl before the assay.[12]
-
Substrate Stock Solution: Dissolve Suc-AAPF-pNA in DMSO to a final concentration of 10 mM.[10]
-
Assay Buffer: 0.1 M Tris-HCl buffer, pH 9.0.[10]
-
Substrate Working Solution: Dilute the Substrate Stock Solution in the Assay Buffer to a final concentration of 1 mM. Protect from light.[10]
-
Spectrophotometer capable of measuring absorbance at 405 nm.
-
Cuvettes
Procedure:
-
Set the spectrophotometer to 405 nm and equilibrate the cuvette holder to 37°C.[10]
-
Pipette 2.4 mL of the Substrate Working Solution into a cuvette.
-
Add 600 µL of the enzyme solution to the cuvette and mix immediately by inversion.
-
Place the cuvette in the spectrophotometer and start monitoring the absorbance at 405 nm for a set period (e.g., 5-10 minutes).
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
The chymotrypsin activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at pH 7.5).
Protocol 2: Chymotrypsin Assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE)
This protocol is based on the method described by Hummel and utilized by various suppliers.[13][14]
Materials:
-
Enzyme Solution: Dissolve chymotrypsin at 1 mg/mL in 0.001 N HCl. Dilute to 10-30 µg/mL in 0.001 N HCl for the assay.[13]
-
Assay Buffer: 0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M calcium chloride.[13]
-
Substrate Solution: 1.07 mM N-Benzoyl-L-tyrosine ethyl ester (BTEE) in 50% (w/w) methanol.[13]
-
Spectrophotometer capable of measuring absorbance at 256 nm.
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to 256 nm and 25°C.[13]
-
In a quartz cuvette, pipette 1.5 mL of Assay Buffer and 1.4 mL of Substrate Solution.
-
Incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.[13]
-
Add 0.1 mL of the diluted enzyme solution and mix by inversion.
-
Record the increase in absorbance at 256 nm for 4-5 minutes.
-
Determine the ΔA₂₅₆/min from the initial linear portion of the curve.[13]
-
Calculate the enzyme activity using the molar extinction coefficient of BTEE (ε = 964 M⁻¹cm⁻¹).[13]
Protocol 3: Chymotrypsin Assay using N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA)
This protocol is based on studies investigating the kinetics of GPNA hydrolysis by α-chymotrypsin.[7][15]
Materials:
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., Tris-HCl).
-
Substrate Stock Solution: Dissolve N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA) in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with the assay buffer.
-
Assay Buffer: A buffer system appropriate for maintaining the desired pH (e.g., Tris-HCl, pH 7.8-8.0).
-
Spectrophotometer capable of measuring absorbance at 410 nm.
-
Cuvettes
Procedure:
-
Set the spectrophotometer to 410 nm and equilibrate the temperature of the cuvette holder.
-
To a cuvette, add the Assay Buffer and the Substrate Stock Solution to achieve the desired final substrate concentration.
-
Initiate the reaction by adding a small volume of the Enzyme Solution and mix thoroughly.
-
Immediately start recording the absorbance at 410 nm over time.
-
Determine the initial reaction velocity (v₀) from the linear phase of the absorbance curve.
-
To determine Km and Vmax, repeat the assay with varying substrate concentrations and analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot.[7]
Conclusion
The choice of substrate for a chymotrypsin assay depends on the specific requirements of the experiment. Suc-AAPF-pNA is a widely used and well-characterized substrate with good sensitivity. BTEE offers an alternative detection wavelength and has been extensively used in historical assays. GPNA provides another p-nitroanilide-based option. The selection should be guided by factors such as the required sensitivity, the presence of potentially interfering substances in the sample, and the available instrumentation. For comparative studies, it is crucial to use a consistent protocol and to report all experimental conditions to ensure the reproducibility and validity of the results.
References
- 1. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymotrypsin-catalyzed hydrolysis of m-, p-, and o-nitroanilides of N-benzoyl-L-tyrosine [pubmed.ncbi.nlm.nih.gov]
- 6. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of crowding by dextrans on the hydrolysis of N-Succinyl-L-phenyl-Ala-p-nitroanilide catalyzed by α-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 13. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Suc-Phe-Ala-Ala-Phe-pNA: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Protocols
Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling Suc-Phe-Ala-Ala-Phe-pNA. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
Given the absence of a specific SDS, a conservative approach to disposal is necessary. Treat this compound as a potentially hazardous chemical waste.
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "Hazardous Chemical Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified safety professional.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap.
-
For solid waste, ensure the container is dry. For solutions, ensure the container is appropriate for the solvent used (e.g., glass for organic solvents).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the full chemical name and any available safety information to the disposal service.
-
Key Disposal Considerations
| Consideration | Recommended Action | Rationale |
| Regulatory Compliance | Consult your institution's EHS office and local regulations. | Disposal requirements for chemical waste can vary significantly by location. |
| Unknown Hazards | Treat as hazardous chemical waste. | In the absence of specific toxicity data, a cautious approach minimizes risk. |
| Spill Management | Absorb spills with an inert, non-combustible material. | Prevents the spread of the chemical and facilitates safe cleanup. |
| Drain Disposal | Avoid. | Without explicit safety data confirming low toxicity and biodegradability, drain disposal is not recommended.[1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety experts when in doubt.
References
Comprehensive Safety and Handling Guide for Suc-Phe-Ala-Ala-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Suc-Phe-Ala-Ala-Phe-pNA (Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide). Adherence to these procedures is critical to ensure personal safety and proper laboratory conduct. The enzymatic cleavage of this substrate releases p-nitroaniline, a compound classified as acutely toxic.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with this compound is the release of p-nitroaniline upon enzymatic cleavage. p-Nitroaniline is a bright yellow powdered solid that is classified as an acutely toxic compound.[1][2] Short-term exposure may cause eye irritation and affect the blood's ability to transport oxygen, leading to headaches and paleness.[1][2] Long-term exposure may lead to liver damage.[1][2] Therefore, stringent safety precautions must be observed.
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant splash risk. | |
| Body Protection | Laboratory Coat | Provides a barrier against incidental contact with the chemical. |
| Long Pants and Closed-toe Shoes | Minimum requirement for working in a laboratory to protect the skin.[1] | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are the minimum requirement.[3] Double-gloving is recommended when handling p-nitroaniline or solutions containing it.[1][2] Gloves must be changed immediately upon contact with the chemical.[1] |
| Respiratory Protection | Not generally required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for large spills or if work cannot be conducted in a fume hood. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation exposure.[1][2]
Experimental Workflow for Handling this compound:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
